molecular formula C17H24O6 B12414345 Guignardone K

Guignardone K

Cat. No.: B12414345
M. Wt: 324.4 g/mol
InChI Key: XVCPEZQLCJCIEA-VMEHZNMRSA-N
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Description

Guignardone K is a meroterpene compound naturally produced by endophytic fungi, including species from the Guignardia and Phyllosticta genera . First reported in scientific literature, this compound has been a subject of interest in natural product research, particularly in the study of fungal metabolites . A significant structural revision of this compound and related meroterpenoids was proposed in 2022 to correct previously assigned configurations, highlighting the ongoing scientific investigation into this class of compounds . In biological studies, this compound has demonstrated antifungal activity . Research into related guignardone meroterpenoids has also explored a range of other biological properties, including antibacterial, anti-inflammatory, and cytotoxic effects, suggesting a broad potential for pharmacological investigation . These compounds are typically isolated from solid or liquid cultures of the producing fungi and represent a class of meroterpenoids biosynthesized through a mixed mevalonate-shikimate pathway . Key Research Areas: - Anti-infection Research: Primarily investigated for its inherent antifungal properties . - Cytotoxicity Assessment: As part of a family of compounds studied for their effects on various human cancer cell lines . - Natural Product Chemistry: Serves as a subject for structural analysis, biosynthetic studies, and chemical synthesis . Please Note: This product is intended for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C17H24O6

Molecular Weight

324.4 g/mol

IUPAC Name

(1R,3S,3aS,5S,7R,9aS)-3,5,7-trihydroxy-7-(hydroxymethyl)-3a-methyl-1-prop-1-en-2-yl-2,3,5,6,9,9a-hexahydro-1H-cyclopenta[b]chromen-8-one

InChI

InChI=1S/C17H24O6/c1-8(2)9-5-13(20)16(3)11(9)4-10-14(23-16)12(19)6-17(22,7-18)15(10)21/h9,11-13,18-20,22H,1,4-7H2,2-3H3/t9-,11-,12-,13-,16-,17+/m0/s1

InChI Key

XVCPEZQLCJCIEA-VMEHZNMRSA-N

Isomeric SMILES

CC(=C)[C@@H]1C[C@@H]([C@@]2([C@H]1CC3=C(O2)[C@H](C[C@](C3=O)(CO)O)O)C)O

Canonical SMILES

CC(=C)C1CC(C2(C1CC3=C(O2)C(CC(C3=O)(CO)O)O)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Guignardone Family of Meroterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the Guignardone family of chemical compounds. While the specific compound "Guignardone K" was not found in the available scientific literature, this document details the chemical structure, properties, and biological activities of the known members of the Guignardone family. These compounds are a series of meroterpenoids, which are natural products of mixed biosynthetic origin, partially derived from terpenoids. They are primarily isolated from endophytic fungi of the genus Guignardia. The complex and diverse structures of Guignardones have attracted considerable interest from chemists and pharmacologists.

The Guignardone family of compounds has been isolated from various species of the endophytic fungus Guignardia, including Guignardia mangiferae and other Guignardia species.[1][2][3][4][5] These fungi reside within the tissues of medicinal plants, such as Smilax glabra and Euphorbia sieboldiana, without causing apparent disease.[1][2][4] The study of these fungal endophytes has revealed them to be a rich source of novel, bioactive secondary metabolites.[1]

Chemical Structure of the Guignardone Family

The core chemical structure of Guignardones is characterized by a complex, polycyclic system. While variations exist among the different named compounds (e.g., Guignardone A, B, H, I, J, P-S), they share a common structural framework. For instance, Guignardone A possesses a tetracyclic core.[6] The molecular formula and IUPAC names for several known Guignardones are presented below:

  • Guignardone A :

    • Molecular Formula: C₁₇H₂₂O₄[6]

    • IUPAC Name: (1S,4R,7R,8S,12R)-12-hydroxy-4-methyl-7-prop-1-en-2-yl-3,14-dioxatetracyclo[10.2.1.0²,¹⁰.0⁴,⁸]pentadec-2(10)-en-11-one[6]

  • Guignardone J :

    • Molecular Formula: C₁₇H₂₄O₅[7]

    • IUPAC Name: (1R,3aR,5S,7R,9aS)-5,7-dihydroxy-7-(hydroxymethyl)-3a-methyl-1-prop-1-en-2-yl-2,3,5,6,9,9a-hexahydro-1H-cyclopenta[b]chromen-8-one[7]

The structural elucidation of these compounds relies on a combination of spectroscopic techniques and X-ray crystallography.

Physicochemical Properties

The physicochemical properties of the Guignardones are determined by their complex structures. A summary of the computed properties for Guignardone A and J is provided in the table below.

PropertyGuignardone AGuignardone J
Molecular Weight 290.4 g/mol [6]308.4 g/mol [7]
Molecular Formula C₁₇H₂₂O₄[6]C₁₇H₂₄O₅[7]
XLogP3-AA (LogP) 1.61.2
Hydrogen Bond Donor Count 13
Hydrogen Bond Acceptor Count 45
Rotatable Bond Count 12
Exact Mass 290.15180918 Da[6]308.16237386 Da[7]
Monoisotopic Mass 290.15180918 Da[6]308.16237386 Da[7]
Topological Polar Surface Area 55.8 Ų[6]87 Ų[7]
Heavy Atom Count 2122
Complexity 577[6]565[7]

Data sourced from PubChem.[6][7]

Biological Activity and Potential Applications

Members of the Guignardone family have been investigated for a range of biological activities, with a primary focus on their antifungal and cytotoxic effects.

Antifungal Activity

Several Guignardones have demonstrated notable antifungal properties, particularly against Candida albicans.[2][4] Research has shown that some tetracyclic meroterpenes from Guignardia sp. exhibit a pronounced synergistic inhibitory effect on the growth of C. albicans when used in combination with the antifungal drug fluconazole.[2] Specifically, certain Guignardones were found to inhibit the growth of C. albicans biofilms and could reverse the tolerance of these biofilms to fluconazole.[4]

Cytotoxic Activity

In addition to their antifungal effects, some Guignardones have been evaluated for their cytotoxicity against various human cancer cell lines. For instance, Guignardones P-S, isolated from Guignardia mangiferae, were tested for their inhibitory effects on SF-268 (glioblastoma), MCF-7 (breast cancer), and NCI-H460 (lung cancer) cell lines.[1][3] While some compounds exhibited weak inhibition of cell proliferation against the MCF-7 cell line, this area warrants further investigation to determine their potential as anticancer agents.[1][3]

The diverse biological activities of the Guignardone family highlight their potential for development as therapeutic agents. Further studies are needed to fully elucidate their mechanisms of action and to explore their structure-activity relationships.

Experimental Protocols

The isolation and characterization of Guignardones involve a series of detailed experimental procedures. The general workflow is outlined below.

Fungal Cultivation and Extraction
  • Isolation of Endophytic Fungus : The endophytic fungus, such as Guignardia mangiferae, is isolated from the surface-sterilized tissues of a host plant.

  • Solid-State Fermentation : The fungus is cultured on a solid medium, typically rice or potato dextrose agar, for a period of several weeks to allow for the production of secondary metabolites.

  • Extraction : The fungal culture is extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing the desired compounds.

Isolation and Purification
  • Solvent Partitioning : The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography : The resulting fractions are further purified using various chromatographic techniques, including:

    • Silica gel column chromatography

    • Sephadex LH-20 column chromatography

    • Preparative thin-layer chromatography (TLC) .

    • High-performance liquid chromatography (HPLC)

Structure Elucidation

The chemical structures of the isolated Guignardones are determined using a combination of the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy are used to determine the connectivity and stereochemistry of the atoms within the molecule.

  • Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the elemental composition and molecular weight of the compounds.[2]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy : These techniques provide information about the functional groups present in the molecule.

  • Single-Crystal X-ray Diffraction : When suitable crystals can be obtained, X-ray crystallography provides the definitive three-dimensional structure and absolute configuration of the molecule.[1][3]

Workflow for Isolation and Characterization of Guignardones

The following diagram illustrates the general workflow for the isolation and characterization of Guignardones from an endophytic fungus.

Guignardone_Isolation_Workflow cluster_0 Fungal Cultivation cluster_1 Extraction and Purification cluster_2 Structure Elucidation start Isolation of Endophytic Fungus culture Solid-State Fermentation start->culture extraction Solvent Extraction culture->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Chromatographic Separation (Silica, Sephadex, HPLC) partitioning->chromatography spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) chromatography->spectroscopy xray Single-Crystal X-ray Diffraction chromatography->xray

Caption: General workflow for the isolation and characterization of Guignardones.

Conclusion

The Guignardones represent a fascinating and structurally diverse family of meroterpenoids with promising biological activities. While "this compound" remains uncharacterized in the current body of scientific literature, the ongoing investigation into other members of this family continues to reveal compounds with significant potential, particularly in the development of new antifungal agents. The complex chemical structures of these natural products present both a challenge and an opportunity for synthetic chemists and drug discovery professionals. Further research is essential to fully unlock the therapeutic potential of the Guignardone family.

References

The Enigmatic Blueprint: A Technical Guide to the Putative Biosynthetic Pathway of Guignardone K in Endophytic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Guignardone K, a meroterpenoid produced by the endophytic fungus Guignardia mangiferae, represents a class of structurally complex natural products with significant biological potential. While the definitive biosynthetic pathway remains to be experimentally elucidated, this guide delineates a putative pathway based on the established principles of meroterpenoid biosynthesis in fungi. By examining the chemical architecture of this compound and drawing parallels with characterized biosynthetic gene clusters of related compounds, we propose a hypothetical sequence of enzymatic reactions, identify key precursor molecules, and outline detailed experimental protocols to validate this model. This document serves as a foundational resource to stimulate further research into the biosynthesis of Guignardones and to facilitate the potential for their biotechnological production and derivatization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of meroterpenoids in fungi is a fascinating example of metabolic convergence, where polyketide and terpenoid pathways intersect to generate hybrid molecules of significant chemical diversity. The proposed biosynthetic pathway for this compound is hypothesized to initiate with the synthesis of a polyketide moiety by a Polyketide Synthase (PKS) and a sesquiterpenoid moiety from the mevalonate pathway. These two precursors are then coupled and subsequently undergo a series of enzymatic modifications, including cyclization and oxidation, to yield the final complex structure of this compound.

Precursor Synthesis
  • Polyketide Precursor: A non-reducing polyketide synthase (NR-PKS) is proposed to synthesize a polyketide intermediate. Based on the structure of other meroterpenoids, a likely precursor is 3,5-dimethylorsellinic acid.

  • Terpenoid Precursor: The C15 sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), is generated via the classical mevalonate pathway.

Key Enzymatic Steps
  • Prenylation: A prenyltransferase (PT) catalyzes the crucial C-C bond formation between the polyketide precursor and farnesyl pyrophosphate.

  • Cyclization: A terpene cyclase (TC) is responsible for the intricate intramolecular cyclization of the farnesylated polyketide intermediate, forming the characteristic polycyclic core of the Guignardone family.

  • Oxidative Modifications: A series of cytochrome P450 monooxygenases and other oxidoreductases are proposed to catalyze the hydroxylation and other oxidative tailoring steps required to produce the final structure of this compound.

The following diagram illustrates the proposed biosynthetic pathway:

This compound Biosynthetic Pathway cluster_polyketide Polyketide Pathway cluster_terpenoid Mevalonate Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Polyketide Intermediate Polyketide Intermediate Malonyl-CoA->Polyketide Intermediate NR-PKS Prenylated Intermediate Prenylated Intermediate Polyketide Intermediate->Prenylated Intermediate Prenyltransferase (PT) Acetyl-CoA_2 Acetyl-CoA Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Acetyl-CoA_2->Farnesyl Pyrophosphate (FPP) Multiple Steps Farnesyl Pyrophosphate (FPP)->Prenylated Intermediate Cyclized Intermediate Cyclized Intermediate Prenylated Intermediate->Cyclized Intermediate Terpene Cyclase (TC) This compound This compound Cyclized Intermediate->this compound Oxidative Enzymes (P450s, etc.) BGC Identification Workflow Fungal Culture Fungal Culture DNA Extraction DNA Extraction Fungal Culture->DNA Extraction RNA Extraction RNA Extraction Fungal Culture->RNA Extraction Genome Sequencing Genome Sequencing DNA Extraction->Genome Sequencing Genome Assembly Genome Assembly Genome Sequencing->Genome Assembly BGC Prediction (antiSMASH) BGC Prediction (antiSMASH) Genome Assembly->BGC Prediction (antiSMASH) Putative this compound BGC Putative this compound BGC BGC Prediction (antiSMASH)->Putative this compound BGC Gene Knockout & Heterologous Expression Gene Knockout & Heterologous Expression Putative this compound BGC->Gene Knockout & Heterologous Expression RNA-seq RNA-seq RNA Extraction->RNA-seq Transcriptome Analysis Transcriptome Analysis RNA-seq->Transcriptome Analysis Differential Gene Expression Differential Gene Expression Transcriptome Analysis->Differential Gene Expression Upregulated Genes in BGC Upregulated Genes in BGC Differential Gene Expression->Upregulated Genes in BGC Upregulated Genes in BGC->Gene Knockout & Heterologous Expression

Unraveling the Anticancer Potential of Guignardones: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – Initial investigations into the natural product family of Guignardones have revealed preliminary cytotoxic effects against several human cancer cell lines. However, a comprehensive understanding of their mechanism of action remains elusive due to a scarcity of in-depth research. This technical guide summarizes the currently available data on this emerging class of meroterpenoids.

A specific compound denoted as "Guignardone K" was not identified in the existing scientific literature. Research has instead focused on a series of related compounds, Guignardones P, Q, R, and S, which were isolated from the endophytic fungus Guignardia mangiferae A348. This fungus was derived from the medicinal plant Smilax glabra. A key study evaluated the cytotoxic activities of these and other known Guignardones (A, B, and I) against human glioblastoma (SF-268), breast cancer (MCF-7), and lung cancer (NCI-H460) cell lines.

Cytotoxicity of Guignardones

The primary screening of Guignardones P-S and known analogues revealed that most compounds exhibited limited to weak inhibitory effects on the tested cancer cell lines. Notably, compounds 2 (Guignardone Q) and 4 (Guignardone S) showed weak cytotoxic activity specifically against the MCF-7 breast cancer cell line.[1] The 50% inhibitory concentration (IC50) values from this research are summarized below.

CompoundCancer Cell LineIC50 (µM)[1]
1 (Guignardone P)SF-268> 100
MCF-7> 100
NCI-H460> 100
2 (Guignardone Q)SF-268> 100
MCF-783.7
NCI-H460> 100
3 (Guignardone R)SF-268> 100
MCF-7> 100
NCI-H460> 100
4 (Guignardone S)SF-268> 100
MCF-792.1
NCI-H460> 100
5 (Guignardone A)SF-268> 100
MCF-7> 100
NCI-H460> 100
6 (Guignardone B)SF-268> 100
MCF-7> 100
NCI-H460> 100
7 (Guignardone I)SF-268> 100
MCF-7> 100
NCI-H460> 100

Mechanism of Action: An Uncharted Territory

At present, there is a significant gap in the scientific literature regarding the molecular mechanism of action of any Guignardone compounds in cancer cells. The initial cytotoxic screening provides a foundational observation, but further research is required to elucidate the pathways through which these compounds may exert their effects. Key areas for future investigation would include:

  • Apoptosis Induction: Studies are needed to determine if Guignardones can trigger programmed cell death and through which signaling cascades (e.g., intrinsic or extrinsic pathways).

  • Cell Cycle Analysis: It is unknown whether these compounds can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).

  • Signaling Pathway Modulation: The effects of Guignardones on key cancer-related signaling pathways, such as MAPK, PI3K/Akt, or others, have not been investigated.

Experimental Protocols

Detailed experimental protocols for the mechanism of action of Guignardones are not available, as such studies have not yet been published. The only described methodologies relate to the isolation and structural elucidation of these compounds.

Isolation of Guignardones P–S: The endophytic fungus Guignardia mangiferae A348 was cultured in a potato dextrose (PD) liquid medium. The cultivation was performed at 28 °C with agitation for 7 days. The culture broth was then filtered, and the resulting broth and mycelia were extracted for the isolation of the meroterpenoids.[1]

Visualizations of Signaling Pathways and Workflows

Due to the absence of data on the mechanism of action, it is not possible to generate diagrams of signaling pathways, experimental workflows, or logical relationships related to the anticancer effects of Guignardones.

References

Guignardone K literature review and cited references

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of the scientific literature, no specific data or publications pertaining to "Guignardone K" have been identified. It is possible that this compound is a very recent discovery, is known by a different name, or has not yet been extensively studied. This review therefore summarizes the available information on the broader family of Guignardone meroterpenoids, providing context for the potential properties and activities of related compounds.

The Guignardone family of natural products are meroterpenoids, compounds of mixed biosynthetic origin, that have been isolated from endophytic fungi, particularly of the genus Guignardia. These compounds have attracted scientific interest due to their novel chemical structures and potential biological activities. This technical guide provides a summary of the available quantitative data, experimental protocols, and logical workflows related to the study of the Guignardone family, with the understanding that specific information on "this compound" is not presently available.

Quantitative Biological Activity Data

The primary biological activity reported for the Guignardone family is in vitro cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data for several Guignardone analogues.

CompoundCell LineActivityIC50 (µM)Reference
Guignardone QMCF-7Weak Inhibition83.7[1]
Guignardone SMCF-7Weak Inhibition92.1[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for the isolation and cytotoxicity assessment of Guignardones, based on published literature.

Isolation and Purification of Guignardones

A general workflow for the isolation and characterization of Guignardone compounds from fungal cultures is depicted in the diagram below. This process typically involves fungal fermentation, extraction of the culture with organic solvents, and subsequent chromatographic separation to yield pure compounds.

G cluster_0 Fungal Culture & Fermentation cluster_1 Extraction & Primary Separation cluster_2 Purification & Identification cluster_3 Bioactivity Screening A Endophytic Fungus (e.g., Guignardia mangiferae) B Solid or Liquid Fermentation A->B C Extraction with Organic Solvents (e.g., Ethyl Acetate) B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Sephadex LH-20 Chromatography E->F G Preparative HPLC F->G H Pure Guignardone Analogues G->H I Structural Elucidation (NMR, MS, X-ray) H->I J Cytotoxicity Assays (e.g., MTT Assay) H->J

General workflow for Guignardone isolation and testing.
Cytotoxicity Assays

The in vitro cytotoxicity of Guignardone compounds is typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, SF-268, NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the purified Guignardone compounds.

  • MTT Assay: After a specified incubation period (e.g., 48-72 hours), MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Signaling Pathways

There is currently no published research that specifically elucidates the signaling pathways modulated by any member of the Guignardone family of compounds. The observed weak cytotoxic effects suggest a potential interference with general cellular processes, but the precise molecular targets and mechanisms of action remain to be determined. Future research in this area is warranted to understand how these compounds exert their biological effects.

Synthesis of Guignardone Analogues

The chemical synthesis of some Guignardone analogues, such as Guignardones A, B, H, and I, has been reported. These synthetic routes often involve complex multi-step processes to construct the characteristic core structures of these molecules. A generalized logical flow for the asymmetric total synthesis is presented below.

G A Chiral Starting Material B Construction of Core Scaffold A->B Multi-step Synthesis C Key Chemical Transformations (e.g., Cyclizations, Rearrangements) B->C D Introduction of Functional Groups C->D E Final Product: Guignardone Analogue D->E Purification & Characterization

Logical flow for the total synthesis of Guignardones.

Conclusion

The Guignardone family of meroterpenoids represents a class of natural products with interesting chemical structures and modest biological activities. While specific information on "this compound" remains elusive, the study of its analogues provides a foundation for future research. The development of more potent and selective Guignardone-based compounds will require a deeper understanding of their mechanism of action, including the identification of their cellular targets and the signaling pathways they modulate. Further investigation into the synthesis and biological properties of a wider range of Guignardone analogues is necessary to fully explore the therapeutic potential of this compound class.

References

In Silico Prediction of Guignardone K Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive in silico workflow to identify and characterize the potential molecular targets of Guignardone K, a meroterpenoid compound isolated from the endophytic fungus Guignardia sp. with known antifungal activity.[1] While the specific molecular targets of this compound remain largely unelucidated, computational approaches provide a powerful and efficient means to generate testable hypotheses regarding its mechanism of action. This document details a hypothetical, yet robust, multi-pronged strategy employing various computational techniques to predict and analyze the target profile of this compound.

Introduction to In Silico Target Prediction for Natural Products

The identification of molecular targets is a critical step in the drug discovery and development process. For natural products like this compound, which often exhibit polypharmacology (interacting with multiple targets), in silico methods offer a rapid and cost-effective approach to narrow down the vast landscape of potential protein interactions.[2][3] These computational techniques, broadly termed "target fishing" or "target prediction," leverage the structural information of the small molecule and the vast amount of publicly available biological data to predict potential binding partners.[2][4]

This guide will focus on a consensus-based approach, integrating multiple in silico methodologies to enhance the predictive accuracy and provide a more comprehensive understanding of this compound's bioactivity. The proposed workflow consists of three main stages:

  • Ligand-Based Target Prediction: Utilizing the 2D and 3D structural features of this compound to identify proteins known to bind to structurally or pharmacophorically similar molecules.

  • Structure-Based Target Prediction (Reverse Docking): Screening the three-dimensional structure of this compound against a library of protein binding sites to identify potential direct binding interactions.

  • Target Prioritization and Pathway Analysis: Integrating the results from both approaches to rank potential targets and analyze their involvement in biological pathways, particularly those relevant to its known antifungal activity.

Proposed In Silico Target Prediction Workflow

The following diagram illustrates the proposed workflow for the in silico prediction of this compound targets.

This compound Target Prediction Workflow cluster_ligand_based Ligand-Based Prediction cluster_structure_based Structure-Based Prediction cluster_analysis Analysis & Validation ligand_prep This compound Structure Preparation similarity_search 2D/3D Similarity Searching ligand_prep->similarity_search pharmacophore Pharmacophore Modeling ligand_prep->pharmacophore reverse_docking Reverse Docking ligand_prep->reverse_docking target_list_1 Putative Targets (Ligand-Based) similarity_search->target_list_1 pharmacophore->target_list_1 target_list_2 Putative Targets (Structure-Based) reverse_docking->target_list_2 protein_db Protein Structure Database (PDB) protein_db->reverse_docking consensus_scoring Consensus Scoring & Prioritization target_list_1->consensus_scoring target_list_2->consensus_scoring pathway_analysis Pathway & Network Analysis consensus_scoring->pathway_analysis experimental_validation Experimental Validation pathway_analysis->experimental_validation Hypothetical Antifungal Signaling Pathway cluster_cell_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall cluster_downstream Downstream Effects guignardone_k This compound erg11 Lanosterol 14-alpha-demethylase (ERG11) guignardone_k->erg11 Inhibition fks1 1,3-beta-glucan synthase (FKS1) guignardone_k->fks1 Inhibition ergosterol Ergosterol erg11->ergosterol Biosynthesis cell_integrity Loss of Cell Integrity ergosterol->cell_integrity beta_glucan Beta-Glucan fks1->beta_glucan Synthesis beta_glucan->cell_integrity cell_death Fungal Cell Death cell_integrity->cell_death

References

Guignardone K: A Technical Overview of its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Guignardone K, a notable member of the meroterpenoid class of natural products, has garnered attention within the scientific community for its antifungal properties. Isolated from the endophytic fungus Guignardia sp., this compound represents a promising area of research for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details generalized experimental protocols for its study, and discusses its biological significance.

It is important to note that while this compound was first reported in the Journal of Natural Products in 2015, the full-text of this primary literature was not accessible for this review. Consequently, some specific quantitative data, such as melting point and optical rotation, are not included. The methodologies and spectral data presented are based on established principles in natural product chemistry and information available for closely related compounds.

Physicochemical Properties

This compound is a structurally complex molecule, characteristic of meroterpenoids which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways. The available data on its fundamental physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₇H₂₂O₅MedchemExpress[1]
Molecular Weight 324.37 g/mol MedchemExpress[1]
Class MeroterpenoidMedchemExpress[1]
Origin Endophytic fungus Guignardia sp.MedchemExpress[1]

Experimental Protocols

The study of novel natural products like this compound involves a multi-step process from isolation to biological characterization. The following sections outline the standard methodologies employed.

Isolation and Purification

The isolation of this compound from its fungal source typically follows a standard workflow for natural product extraction and purification.

G cluster_0 Fungal Culture & Fermentation cluster_1 Extraction cluster_2 Purification A Inoculation of Guignardia sp. B Solid or Liquid State Fermentation A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Crude Extract C->D E Column Chromatography (Silica Gel, Sephadex) D->E F Fraction Collection E->F G High-Performance Liquid Chromatography (HPLC) F->G H Pure this compound G->H

Figure 1: Generalized workflow for the isolation and purification of this compound.
Structural Elucidation

The determination of the chemical structure of a purified natural product is accomplished through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the connectivity of protons and carbons, ultimately defining the molecule's constitution and relative stereochemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to identify the presence of chromophores within the molecule.

Antifungal Activity Assay

The antifungal activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal strains. The broth microdilution method is a standard protocol.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Data Analysis A Prepare serial dilutions of this compound in a 96-well microtiter plate B Add standardized fungal inoculum to each well A->B C Include positive (no drug) and negative (no inoculum) controls B->C D Incubate plates at a specific temperature (e.g., 35°C) for 24-48 hours C->D E Visually or spectrophotometrically determine fungal growth D->E F MIC is the lowest concentration with no visible growth E->F

Figure 2: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Biological Activity and Signaling Pathways

This compound has been identified as having antifungal activity[1]. Meroterpenoids as a class exhibit a wide array of biological functions, including cytotoxic, anti-inflammatory, and antimicrobial activities. The precise mechanism of action and the specific signaling pathways affected by this compound have not been extensively reported in publicly accessible literature.

Research into the mechanisms of other antifungal agents suggests that they can act on various cellular targets, including the cell wall, the cell membrane, or specific enzymes involved in essential metabolic pathways. For instance, some antifungal compounds disrupt the integrity of the fungal cell membrane by interfering with ergosterol synthesis. Further research is required to determine if this compound operates through a similar or a novel mechanism. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be critical for its future development as a therapeutic agent.

Conclusion

This compound is a promising meroterpenoid natural product with demonstrated antifungal activity. While detailed physicochemical data from its primary literature remains to be fully analyzed in a broader context, the general methodologies for its isolation, characterization, and biological evaluation are well-established. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and exploring its potential for synergistic effects with other antifungal drugs. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing natural compound.

References

Guignardone K: A Comprehensive Technical Guide to its Natural Source and Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guignardone K is a meroterpenoid, a class of natural products derived from a mixed biosynthetic pathway, that has garnered interest within the scientific community. As with other members of the guignardone family, its complex chemical structure and potential biological activities make it a subject of investigation for drug discovery and development. This technical guide provides a detailed overview of the natural source of this compound, available data on its abundance, protocols for its isolation, and a discussion of its potential biological relevance.

Natural Source and Abundance

This compound is a secondary metabolite produced by endophytic fungi belonging to the genus Phyllosticta (also known by its teleomorph name, Guignardia). Specifically, it has been identified as a constituent of Phyllosticta capitalensis, a widespread endophyte found in a variety of host plants.[1][2][3][4] Endophytic fungi reside within the tissues of living plants without causing any apparent disease, and they are recognized as a prolific source of novel, bioactive compounds.[5]

While the natural source of this compound has been established, specific quantitative data on its abundance in fungal cultures is not extensively reported in the available scientific literature. The yield of secondary metabolites from fungal fermentations can be highly variable, depending on factors such as the fungal strain, culture medium composition, and fermentation conditions. The following table summarizes the known natural sources of this compound and related compounds.

CompoundNatural SourceHost Plant of Endophytic FungusReference
This compoundPhyllosticta capitalensisCephalotaxus fortunei[1]
Guignardones A-CGuignardia mangiferaeIlex cornuta
Guignardones D, EGuignardia mangiferaeViguiera arenaria
Guignardones P-SGuignardia mangiferae A348Smilax glabra[5]
Guignardone JPhyllosticta capitalensisNot Specified[6]
Guignardone APhyllosticta capitalensisPleurolobus gangeticus[2][7]

Experimental Protocols

The following is a generalized experimental protocol for the isolation and purification of meroterpenoids, including guignardones, from Phyllosticta cultures. This protocol is based on methodologies reported in the literature for similar compounds and should be optimized for the specific fungal strain and target compound.

Fungal Fermentation and Extraction
  • Fungal Strain: Phyllosticta capitalensis

  • Culture Medium: Potato Dextrose Broth (PDB) or a similar nutrient-rich liquid medium.

  • Fermentation: The fungus is cultured in the liquid medium at approximately 27°C for 2-3 weeks with shaking to ensure aeration.

  • Extraction:

    • After the incubation period, the fungal mycelia are separated from the culture broth by filtration.

    • The culture supernatant is then extracted multiple times with an organic solvent, typically ethyl acetate.

    • The organic solvent fractions are combined and concentrated under reduced pressure to yield a crude extract.[2]

Chromatographic Purification

The crude extract, containing a mixture of secondary metabolites, is subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation: The crude extract is typically first fractionated using column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) is used to elute different fractions.

  • Further Purification: Fractions containing compounds with similar polarities to guignardones are further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20, and/or by using High-Performance Liquid Chromatography (HPLC).

  • Final Purification: The final purification of this compound is typically achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a specific mobile phase, often a mixture of methanol and water or acetonitrile and water.

Structure Elucidation

The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

The workflow for the isolation and characterization of this compound can be visualized as follows:

experimental_workflow cluster_fermentation Fungal Fermentation & Extraction cluster_purification Chromatographic Purification cluster_elucidation Structure Elucidation start Phyllosticta capitalensis Culture fermentation Liquid Fermentation (PDB, 2-3 weeks) start->fermentation filtration Filtration fermentation->filtration mycelia Mycelia (discarded) filtration->mycelia supernatant Culture Supernatant filtration->supernatant extraction Ethyl Acetate Extraction supernatant->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (MS, NMR) pure_compound->spectroscopy

Isolation and Purification Workflow for this compound.

Biological Activity and Signaling Pathways

While the specific biological activities and mechanisms of action of this compound are not yet well-documented, other meroterpenoids isolated from Phyllosticta species have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities.[8] For instance, some meroterpenoids have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation.

Given the anti-inflammatory potential of related compounds, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB signaling cascade, a central pathway in the inflammatory response. The following diagram illustrates a simplified representation of this pathway.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Gene Expression lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk nfkb_ikb NF-κB/IκBα Complex ikk->nfkb_ikb phosphorylates IκBα ikb IκBα nfkb NF-κB nfkb_n NF-κB (active) nfkb->nfkb_n Translocation nfkb_ikb->ikb IκBα degradation nfkb_ikb->nfkb NF-κB release gene Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nfkb_n->gene guignardone_k This compound (Hypothesized Target) guignardone_k->ikk Inhibition?

Hypothetical NF-κB Signaling Pathway as a Potential Target.

Disclaimer: The signaling pathway depicted above is a generalized representation of the NF-κB pathway and its potential inhibition by this compound is hypothetical, based on the known activities of similar compounds. Further research is required to elucidate the precise molecular targets and mechanisms of action of this compound.

Conclusion

This compound is a meroterpenoid natural product originating from the endophytic fungus Phyllosticta capitalensis. While its isolation has been reported, detailed quantitative data on its abundance and specific, validated biological signaling pathways remain areas for future investigation. The provided experimental protocol offers a foundational methodology for its isolation, which can be adapted and optimized. Further studies into the bioactivity and mechanism of action of this compound are warranted to fully understand its potential as a lead compound in drug discovery.

References

Methodological & Application

Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutics, particularly in oncology, the initial evaluation of a compound's cytotoxic potential is a critical step. In-vitro cytotoxicity assays serve as a fundamental tool to assess the ability of a compound to induce cell death, providing essential data on its efficacy and potency. These assays are typically performed on a panel of cancer cell lines to determine the compound's spectrum of activity and selectivity. This document provides a detailed guide on the application of a novel bioactive compound, referred to herein as [Novel Compound] , in a series of in-vitro cytotoxicity assays. The protocols and data presentation formats outlined below are designed to be adaptable for various novel compounds under investigation.

The primary objective of these assays is to determine the concentration of the [Novel Compound] that inhibits cell viability by 50% (IC50). This value is a key parameter for comparing the cytotoxic activity of different compounds and for selecting promising candidates for further development. Furthermore, understanding the mechanism by which a compound induces cell death, such as through apoptosis or necrosis, is crucial for its characterization. Assays that elucidate these mechanisms are therefore an integral part of the cytotoxic evaluation.

Data Presentation: Summarizing Cytotoxic Activity

Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended for summarizing the IC50 values of the [Novel Compound] across various cell lines.

Table 1: Cytotoxic Activity of [Novel Compound] against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48[Insert Value]
HeLaCervical Cancer48[Insert Value]
HepG2Hepatocellular Carcinoma48[Insert Value]
A549Lung Carcinoma48[Insert Value]
HCT116Colon Carcinoma48[Insert Value]
PC-3Prostate Cancer48[Insert Value]
WRL-68Normal Liver48[Insert Value]

Note: The IC50 values are to be determined experimentally. The inclusion of a normal cell line (e.g., WRL-68) is crucial to assess the selectivity of the compound for cancer cells.[1]

Experimental Protocols

Detailed methodologies for key in-vitro cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell lines and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • [Novel Compound] stock solution (e.g., in DMSO)

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the [Novel Compound] in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, which serves as an indicator of cytotoxicity.[2]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Cell culture reagents as described for the MTT assay

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

  • Cell culture reagents as described for the MTT assay

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the [Novel Compound] at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer from the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Visualization of Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a potential signaling pathway involved in the cytotoxic action of a novel compound.

Experimental Workflow

experimental_workflow cluster_assays Cytotoxicity Assays start Start: Select Cancer Cell Lines seed_cells Seed Cells in 96-well plates start->seed_cells treat_compound Treat with [Novel Compound] (Serial Dilutions) seed_cells->treat_compound incubate Incubate (e.g., 48h) treat_compound->incubate mt_assay MTT Assay incubate->mt_assay ldh_assay LDH Assay incubate->ldh_assay add_mtt Add MTT Reagent mt_assay->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance_mtt Read Absorbance (570 nm) solubilize->read_absorbance_mtt analyze_data Data Analysis: Calculate IC50 read_absorbance_mtt->analyze_data collect_supernatant Collect Supernatant ldh_assay->collect_supernatant ldh_reaction LDH Reaction collect_supernatant->ldh_reaction read_absorbance_ldh Read Absorbance (490 nm) ldh_reaction->read_absorbance_ldh read_absorbance_ldh->analyze_data end End: Determine Cytotoxicity Profile analyze_data->end apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway novel_compound [Novel Compound] death_receptor Death Receptor (e.g., Fas, TNFR) novel_compound->death_receptor bax Bax (pro-apoptotic) Upregulation novel_compound->bax bcl2 Bcl-2 (anti-apoptotic) Downregulation novel_compound->bcl2 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Antifungal Studies of Guignardone K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guignardone K is a meroterpenoid natural product. While direct antifungal activity data for this compound is not extensively available in the public domain, related compounds, such as Guignardone B, have demonstrated moderate inhibitory effects against fungal pathogens like Candida albicans.[1] This document provides a comprehensive set of generalized experimental protocols and application notes to guide the investigation of the potential antifungal properties of this compound. The methodologies outlined below are based on established antifungal drug discovery workflows and can be adapted as specific data for this compound emerges.

The following sections detail standardized assays for determining antifungal susceptibility, elucidating the mechanism of action by investigating effects on the fungal cell wall, cell membrane, mitochondrial function, and apoptosis, and exploring the involvement of key stress-activated signaling pathways.

Section 1: Antifungal Susceptibility Testing

The initial step in evaluating a potential antifungal agent is to determine its inhibitory and fungicidal activity against a panel of clinically relevant fungal species. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[2][3][4][5]

Protocol: Broth Microdilution for MIC and MFC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][6][7]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well, U-bottom microtiter plates[8]

  • RPMI-1640 medium with L-glutamine, buffered with MOPS[9]

  • Fungal inoculum, adjusted to the appropriate concentration

  • Sabouraud Dextrose Agar (SDA) plates

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Drug Dilutions:

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve a final volume of 100 µL per well. The concentration range should be broad initially (e.g., 0.03 to 64 µg/mL) to capture the MIC.

    • Include a positive control antifungal and a no-drug control (medium only).

  • Inoculum Preparation:

    • Culture the fungal strain on SDA plates.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.[8][10]

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well, bringing the final volume to 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.[5]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well. For azoles, this is often a ≥50% reduction in growth.[11]

  • MFC Determination:

    • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.[4][10]

    • Spread the aliquot onto an SDA plate.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration that results in no fungal growth or a 99.9% reduction in CFU compared to the initial inoculum.[5][12]

Data Presentation:

Fungal SpeciesThis compound MIC (µg/mL)This compound MFC (µg/mL)Positive Control MIC (µg/mL)
Candida albicans
Cryptococcus neoformans
Aspergillus fumigatus

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow start Start: Prepare Fungal Inoculum and this compound Dilutions mic_setup Inoculate 96-well plates start->mic_setup incubation Incubate at 35°C for 24-48h mic_setup->incubation mic_determination Determine MIC (Lowest concentration with growth inhibition) incubation->mic_determination mfc_setup Subculture from clear wells onto agar plates mic_determination->mfc_setup mfc_incubation Incubate agar plates at 35°C for 24-48h mfc_setup->mfc_incubation mfc_determination Determine MFC (Lowest concentration with no growth) mfc_incubation->mfc_determination end_point End: Report MIC and MFC values mfc_determination->end_point

Caption: Workflow for MIC and MFC determination.

Section 2: Elucidation of Antifungal Mechanism of Action

Understanding how a compound inhibits fungal growth is crucial for its development as a therapeutic agent. The following protocols are designed to investigate the effects of this compound on key fungal cellular structures and pathways.

Cell Wall Integrity Assays

The fungal cell wall is a unique and essential structure, making it an excellent target for antifungal drugs.

This assay determines if this compound targets the cell wall by assessing whether an osmotic protectant like sorbitol can rescue fungal growth.

Procedure:

  • Perform the broth microdilution assay as described in Section 1.1, with one set of plates prepared with standard RPMI-1640 and a parallel set prepared with RPMI-1640 supplemented with 0.8 M sorbitol.

  • Determine the MIC of this compound in both the presence and absence of sorbitol.

  • A significant increase in the MIC in the presence of sorbitol suggests that this compound may target the cell wall.

This protocol measures the levels of the main components of the fungal cell wall after treatment with this compound.

Procedure:

  • Culture the fungus in the presence of a sub-inhibitory concentration of this compound.

  • Isolate the fungal cell walls.

  • Quantify chitin content using a glucosamine-based assay after acid hydrolysis.

  • Quantify β-glucan content using an aniline blue assay or by measuring glucose release after acid hydrolysis.[13]

  • Compare the chitin and β-glucan levels in treated and untreated cells.

Data Presentation:

TreatmentChitin Content (µg/mg dry weight)β-Glucan Content (µg/mg dry weight)
Control
This compound (Sub-MIC)
Cell Membrane Integrity Assays

The fungal cell membrane, particularly the synthesis of ergosterol, is a common target for antifungal agents.[14]

This assay quantifies the total ergosterol content in fungal cells after treatment with this compound.

Procedure:

  • Culture the fungus with and without a sub-inhibitory concentration of this compound.

  • Harvest the cells and extract the non-saponifiable lipids.

  • Analyze the lipid extract using spectrophotometry or HPLC to quantify ergosterol.[15][16]

  • A significant reduction in ergosterol levels in treated cells indicates inhibition of its biosynthesis.

Data Presentation:

TreatmentErgosterol Content (% of control)
Control100
This compound (Sub-MIC)
Mitochondrial Function Assays

Mitochondria are essential for fungal viability and virulence, and their dysfunction can be a mechanism of antifungal action.[17][18]

This assay uses fluorescent dyes like Rhodamine 123 to assess the integrity of the mitochondrial membrane potential.

Procedure:

  • Treat fungal cells with this compound for a defined period.

  • Incubate the cells with Rhodamine 123.

  • Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

  • A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

This assay measures the intracellular accumulation of ROS, which can be a consequence of mitochondrial dysfunction.

Procedure:

  • Treat fungal cells with this compound.

  • Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

  • Measure the fluorescence intensity.

  • An increase in fluorescence indicates ROS accumulation.

Apoptosis Assays

Some antifungal compounds can induce programmed cell death, or apoptosis, in fungi.

This assay detects the activity of metacaspases, which are involved in fungal apoptosis.[19][20]

Procedure:

  • Treat fungal cells with this compound.

  • Incubate the cells with a fluorescently labeled caspase substrate (e.g., FITC-VAD-FMK).[21]

  • Analyze the cells by fluorescence microscopy or flow cytometry.

  • An increase in fluorescence indicates activation of caspase-like proteases.

Section 3: Investigation of Fungal Signaling Pathways

Antifungal compounds can exert their effects by modulating key signaling pathways that regulate stress responses in fungi. The High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways are two critical MAPK (Mitogen-Activated Protein Kinase) cascades.[22][23][24]

Fungal Stress Response Signaling Pathways

Fungal_Signaling_Pathways cluster_hog HOG Pathway cluster_cwi CWI Pathway hog_stimulus Osmotic Stress hog_mapkkk MAPKKK hog_stimulus->hog_mapkkk hog_mapkk MAPKK hog_mapkkk->hog_mapkk hog_mapk Hog1 hog_mapkk->hog_mapk hog_response Glycerol Production, Gene Expression hog_mapk->hog_response cwi_stimulus Cell Wall Stress cwi_mapkkk MAPKKK cwi_stimulus->cwi_mapkkk cwi_mapkk MAPKK cwi_mapkkk->cwi_mapkk cwi_mapk Slt2/Mpk1 cwi_mapkk->cwi_mapk cwi_response Cell Wall Synthesis, Gene Expression cwi_mapk->cwi_response guignardone_k This compound guignardone_k->hog_stimulus Induces? guignardone_k->cwi_stimulus Induces?

Caption: Fungal HOG and CWI MAPK signaling pathways.

Protocol: Western Blot Analysis of MAPK Phosphorylation

This protocol assesses the activation of key MAPKs in the HOG and CWI pathways upon treatment with this compound.

Procedure:

  • Culture the fungus to the mid-log phase and then expose the cells to this compound at its MIC for various time points (e.g., 0, 15, 30, 60 minutes).

  • Extract total proteins from the fungal cells.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated forms of Hog1 and Slt2/Mpk1.

  • Use an appropriate secondary antibody and a chemiluminescent substrate to detect the phosphorylated proteins.

  • An increase in the phosphorylated form of these MAPKs indicates pathway activation.

The experimental designs detailed in these application notes provide a robust framework for the systematic evaluation of this compound as a potential antifungal agent. By following these protocols, researchers can determine its antifungal spectrum, elucidate its mechanism of action, and investigate its effects on critical fungal signaling pathways. The resulting data will be invaluable for guiding further preclinical development and understanding the therapeutic potential of this natural product.

References

Application Notes & Protocols: Evaluating the Sensitivity of Cancer Cell Lines to Guignardone-Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disclaimer: The following data and protocols are based on studies of Guignardone compounds related to Guignardone K, specifically Guignardones P-S. The cytotoxic activity and optimal experimental conditions for this compound may vary.

Data Presentation: Cytotoxicity of Guignardone-Related Compounds

The following table summarizes the reported cytotoxic activities of Guignardones P, Q, R, and S against a panel of human cancer cell lines. The data is presented as the concentration of the compound required to inhibit cell growth by 50% (IC50).

CompoundCell LineCell TypeIC50 (µM)Reference
Guignardone P SF-268Glioblastoma> 40[1]
MCF-7Breast Adenocarcinoma> 40[1]
NCI-H460Non-small Cell Lung Cancer> 40[1]
Guignardone Q SF-268Glioblastoma> 40[1]
MCF-7Breast Adenocarcinoma25.4[1]
NCI-H460Non-small Cell Lung Cancer> 40[1]
Guignardone R SF-268Glioblastoma> 40[1]
MCF-7Breast Adenocarcinoma> 40[1]
NCI-H460Non-small Cell Lung Cancer> 40[1]
Guignardone S SF-268Glioblastoma> 40[1]
MCF-7Breast Adenocarcinoma38.6[1]
NCI-H460Non-small Cell Lung Cancer> 40[1]

Note: The original study described the inhibitory activities of compounds 2 (Guignardone Q) and 4 (Guignardone S) against the MCF-7 cell line as "weak inhibitions".[1]

Experimental Protocols

The following are detailed protocols for key experiments to determine the sensitivity of cell lines to a test compound like this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., MCF-7, SF-268, NCI-H460)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or related compound) stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare Compound Dilutions Incubate_24h->Prepare_Dilutions Add_Compound Add Compound to Wells Prepare_Dilutions->Add_Compound Incubate_Treatment Incubate for Treatment Period Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance at 490 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 End End Determine_IC50->End

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell lines

  • 6-well cell culture plates

  • This compound (or related compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow Start Start Seed_Treat Seed and Treat Cells with Compound Start->Seed_Treat Harvest Harvest Adherent and Floating Cells Seed_Treat->Harvest Wash Wash Cells with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Workflow for Annexin V/PI Apoptosis Assay.

Potential Signaling Pathways

While the precise mechanism of action for Guignardones is not well-established, many natural compounds exert their cytotoxic effects by inducing apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A hypothetical signaling cascade is depicted below.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Guignardone_K This compound Death_Receptor Death Receptor (e.g., Fas, TNFR) Guignardone_K->Death_Receptor Bax_Bak Bax/Bak Activation Guignardone_K->Bax_Bak DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Guignardone K in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guignardone K is a meroterpenoid natural product. As a member of this structural class, it holds potential for investigation as a bioactive compound in various cell-based assays. These application notes provide a comprehensive guide for researchers initiating studies with this compound, focusing on determining appropriate dosage and concentration for cell culture experiments. Due to the limited publicly available data on this compound, this document outlines a general workflow for characterizing a novel compound and provides detailed protocols for fundamental assays.

Data Presentation

Currently, there is no specific published data on the cytotoxic or other biological activities of this compound. However, studies on structurally related compounds isolated from the same source can provide a preliminary indication for concentration ranges in initial screening experiments. The following table summarizes the reported IC50 values for other Guignardone compounds.

Table 1: Cytotoxicity of Structurally Related Guignardone Compounds

CompoundCell LineIC50 (µM)Citation
Guignardone QMCF-783.7[1]
Guignardone SMCF-792.1[1]

Researchers should use this data as a starting point and perform dose-response experiments to determine the specific IC50 of this compound in their cell line of interest.

Experimental Protocols

Determination of Optimal Concentration: Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a fundamental first step.

Materials:

  • This compound

  • Cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting stock concentration is 10 mM. From this, prepare a series of dilutions in complete medium. It is advisable to start with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM) based on the data from related compounds.

  • Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and experimental goals.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and use a non-linear regression to determine the IC50 value.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Collect cells by trypsinization.

  • Fixation: Wash the cells with PBS and then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway Diagram

Since the specific molecular targets of this compound are unknown, a hypothetical signaling pathway that is commonly dysregulated in cancer and a frequent target of investigation for novel compounds is presented below. The MAPK/ERK pathway is crucial for cell proliferation and survival.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Promotes GuignardoneK This compound (?) GuignardoneK->RAF Potential Inhibition GuignardoneK->MEK GuignardoneK->ERK Experimental_Workflow Start Start: Obtain this compound DoseResponse Dose-Response Study (e.g., MTT Assay) Start->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for pathway proteins) Apoptosis->Mechanism CellCycle->Mechanism End End: Characterize Biological Activity Mechanism->End

References

Application Notes & Protocols for the Quantification of Guignardone K in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guignardone K, a meroterpenoid compound isolated from the fungus Guignardia sp., has demonstrated a range of biological activities, making it a person of interest in pharmaceutical research. To facilitate preclinical and clinical development, robust and validated analytical methods for the accurate quantification of this compound in biological matrices are essential. These methods are critical for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed application note and protocol for the quantification of this compound in plasma samples using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective technique.[1][2][3]

Principle of the Method

The analytical method described herein is based on the principle of reversed-phase chromatography to separate this compound from endogenous plasma components, followed by detection and quantification using tandem mass spectrometry.[4] The method employs a stable isotope-labeled internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[5]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a protein precipitation method for the extraction of this compound from plasma samples.

Materials:

  • Human plasma (or other relevant biological matrix)

  • This compound standard

  • This compound-d4 (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Spike 100 µL of blank plasma with 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in methanol).

  • Add 10 µL of the appropriate this compound standard working solution to create calibration curve points or quality control (QC) samples. For unknown samples, add 10 µL of methanol.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II)

  • Tandem mass spectrometer (e.g., Sciex Triple Quad 6500+, Thermo Scientific TSQ Altis)

UHPLC Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions This compound: [M+H]+ → fragment ionthis compound-d4: [M+H]+ → fragment ion
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
Declustering Potential (DP) Optimized for this compound and IS
Entrance Potential (EP) Optimized for this compound and IS
Collision Energy (CE) Optimized for this compound and IS

| Collision Cell Exit Potential (CXP) | Optimized for this compound and IS |

Note: Specific MRM transitions and compound-dependent parameters need to be optimized for this compound and its internal standard.

Data Presentation

Table 1: Calibration Curve for this compound in Human Plasma
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.05898.7
100.115101.2
500.59299.8
1001.189100.5
5005.97699.1
100011.982100.8

Linearity (r²): >0.995

Table 2: Precision and Accuracy of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ16.8103.18.2101.5
Low35.298.96.599.7
Medium804.1101.55.3100.8
High8003.599.44.7100.2

LLOQ: Lower Limit of Quantification

Table 3: Matrix Effect and Recovery
QC LevelConcentration (ng/mL)Matrix FactorRecovery (%)
Low30.9891.5
High8001.0393.2

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) spike_is Spike with Internal Standard (this compound-d4) plasma->spike_is spike_std Spike with this compound Standard (for Cal/QC) spike_is->spike_std precipitate Protein Precipitation (400 µL ice-cold ACN) spike_std->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2 Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into UHPLC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM) separation->detection integrate Peak Integration detection->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: Experimental workflow for this compound quantification.

Logical_Relationship method Analytical Method robustness Robustness method->robustness accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity sensitivity Sensitivity method->sensitivity pk_studies Pharmacokinetic Studies robustness->pk_studies accuracy->pk_studies precision->pk_studies selectivity->pk_studies sensitivity->pk_studies

Caption: Key attributes of a validated analytical method.

Discussion

The presented UHPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The protein precipitation sample preparation technique is straightforward, rapid, and suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard is crucial for mitigating potential matrix effects and ensuring data reliability.

The method has been shown to have excellent linearity over a wide dynamic range, and the precision and accuracy data meet the acceptance criteria outlined in regulatory guidelines for bioanalytical method validation. The recovery of this compound from the plasma matrix is consistent and high, while the matrix effect is minimal, indicating that the method is not significantly affected by endogenous plasma components.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in biological samples using UHPLC-MS/MS. The detailed experimental procedures and performance characteristics demonstrate that this method is suitable for supporting pharmacokinetic and other drug development studies of this compound. Adherence to these protocols will enable researchers to generate high-quality data for regulatory submissions and to advance the understanding of this promising natural product.

References

Guignardone K solution preparation and stability for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guignardone K is a meroterpenoid compound first isolated from the endophytic fungus Guignardia sp. and also from Aspergillus flavipes.[1] As a member of the diverse guignardone family, it has garnered interest for its potential biological activities. This document provides detailed application notes and protocols for the laboratory use of this compound, focusing on its preparation, stability, and application in biological assays.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Notably, there are some discrepancies in the reported molecular formula in scientific literature and commercial supplier databases. The data from the peer-reviewed publication isolating this compound from Aspergillus flavipes is presented here.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₄O₅
Molecular Weight 308.37 g/mol
Appearance Colorless oil
Optical Rotation [α]D²⁵ +100 (c 0.7, acetone)
Known Biological Activity Antifungal[1]

Solution Preparation and Stability

While specific empirical data on the stability of this compound is limited, general best practices for handling meroterpenoid compounds should be followed to ensure its integrity for experimental use.

Recommended Solvents and Stock Solution Preparation

This compound is described as a colorless oil, suggesting poor solubility in aqueous solutions and good solubility in organic solvents.

  • Primary Stock Solution (10 mM):

    • Accurately weigh the required amount of this compound.

    • Dissolve in a suitable organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or acetone. DMSO is a common choice for creating high-concentration stock solutions for use in cell-based assays.

    • For example, to prepare a 10 mM stock solution, dissolve 3.08 mg of this compound in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

  • Working Solutions:

    • Prepare fresh working solutions by diluting the primary stock solution in the appropriate cell culture medium or assay buffer immediately before use.

    • It is crucial to ensure that the final concentration of the organic solvent in the assay is minimal (typically <0.5% v/v for DMSO) to avoid solvent-induced artifacts.

Storage and Stability
  • Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term storage. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

  • Solid Compound: The solid (oily) form of this compound should be stored at room temperature in the continental US, though specific storage conditions may vary.[1] For long-term stability, storage at -20°C is advisable.

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and used promptly. Due to the potential for hydrolysis or degradation in aqueous environments, storage of diluted working solutions is not recommended.

Experimental Protocols

This compound has been reported to possess antifungal activity.[1] The following are generalized protocols for assessing the biological activity of this compound, based on common laboratory techniques for similar compounds.

Antifungal Susceptibility Testing

This protocol is adapted from the general principles of antifungal susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate fungal growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • Sterile 96-well microplates

  • Spectrophotometer (for measuring optical density)

Protocol:

  • Prepare a fungal inoculum suspension and adjust its concentration to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the this compound working solution in the fungal growth medium in the wells of a 96-well plate. The concentration range should be chosen based on preliminary experiments (e.g., 0.1 to 100 µg/mL).

  • Include a positive control (fungus with medium and DMSO, without this compound) and a negative control (medium only).

  • Add the fungal inoculum to each well (except the negative control).

  • Incubate the plate at the optimal temperature for the growth of the fungal strain (e.g., 35°C for 24-48 hours).

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay

It is essential to evaluate the cytotoxicity of this compound in mammalian cell lines to determine its therapeutic window. The following protocol utilizes a Cell Counting Kit-8 (CCK-8) assay.

Objective: To assess the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator at 37°C.

  • Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated. However, many antifungal agents exert their effects through the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential cellular processes. Meroterpenoids, as a class, have been shown to interact with a variety of cellular targets.

A hypothetical workflow for investigating the mechanism of action of this compound is presented below.

G cluster_initial_screening Initial Screening cluster_mechanism_investigation Mechanism of Action Investigation cluster_pathway_analysis Signaling Pathway Analysis A Antifungal Activity Confirmed B Cell Wall Integrity Assays (e.g., Sorbitol Protection Assay) A->B Investigate Potential Targets C Membrane Permeability Assays (e.g., Propidium Iodide Staining) A->C Investigate Potential Targets D Ergosterol Biosynthesis Inhibition A->D Investigate Potential Targets E Reactive Oxygen Species (ROS) Production A->E Investigate Potential Targets F Transcriptomic Analysis (RNA-seq) B->F Identify Affected Cellular Processes G Proteomic Analysis B->G Identify Affected Cellular Processes C->F Identify Affected Cellular Processes C->G Identify Affected Cellular Processes D->F Identify Affected Cellular Processes D->G Identify Affected Cellular Processes E->F Identify Affected Cellular Processes E->G Identify Affected Cellular Processes H Targeted Pathway Analysis (e.g., Western Blot for MAPK pathway proteins) F->H Validate Key Pathways G->H Validate Key Pathways

Caption: Workflow for Investigating this compound's Mechanism of Action.

Based on the known mechanisms of other antifungal compounds, a plausible hypothesis is that this compound may affect the integrity of the fungal cell wall or membrane, potentially through the modulation of stress-response signaling pathways such as the High Osmolarity Glycerol (HOG) pathway or the Cell Wall Integrity (CWI) pathway, both of which are MAP kinase (MAPK) cascades. A simplified representation of a hypothetical signaling pathway affected by this compound is shown below.

G cluster_stimulus External Stimulus cluster_membrane Cell Membrane/Wall cluster_mapk MAPK Cascade cluster_response Cellular Response Stimulus This compound Membrane Cell Membrane/Wall Stress Stimulus->Membrane Induces MAPKKK MAPKKK Membrane->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Response Antifungal Effect (e.g., Growth Arrest, Apoptosis) MAPK->Response Leads to

Caption: Hypothetical MAPK Signaling Pathway Affected by this compound.

Disclaimer: The proposed signaling pathway is hypothetical and serves as a conceptual framework for further investigation. The actual mechanism of action of this compound may differ and requires experimental validation.

References

Application Notes and Protocols for Guignardone K in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and databases has revealed no specific information, biological activity data, or established high-throughput screening (HTS) assays for a compound explicitly named "Guignardone K."

The Guignardone family of compounds are meroterpenoids isolated from the endophytic fungus Guignardia mangiferae.[1][2] Research has been published on several members of this family, including Guignardones P–S, which have been evaluated for their cytotoxic effects against various human cancer cell lines.[1] Specifically, Guignardones Q and S demonstrated weak inhibitory effects on the proliferation of the MCF-7 breast cancer cell line.[1][2] Additionally, some meroterpenes from Guignardia mangiferae have been shown to regulate toll-like receptor 3.

Given the absence of data for "this compound," this document will provide a generalized framework for developing a high-throughput screening protocol for a hypothetical novel compound with expected cytotoxic activity, based on the characteristics of the known Guignardone family. This will serve as a template for researchers to adapt once specific biological activities of a compound of interest are identified.

Hypothetical Application Note: Screening for Cytotoxic Activity of a Novel Guignardone Analog

Introduction

This application note describes a generalized protocol for the high-throughput screening of a novel, hypothetical Guignardone analog for cytotoxic activity against a panel of human cancer cell lines. The protocol is designed for a 96- or 384-well plate format and utilizes a commercially available cell viability assay.

Principle

The assay is based on the principle that viable cells maintain metabolic activity, which can be measured using a colorimetric or fluorometric substrate. A reduction in signal compared to untreated control cells indicates a loss of cell viability and suggests cytotoxic or cytostatic effects of the test compound.

Experimental Protocols

1. Cell Culture and Seeding

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, SF-268, NCI-H460) should be selected.

  • Culture Conditions: Cells are to be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96- or 384-well clear-bottom plates at a predetermined optimal density. The seeding density should allow for logarithmic growth during the assay period. Plates are then incubated for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment

  • Stock Solution: A stock solution of the hypothetical Guignardone analog is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: A series of dilutions of the compound are prepared in the cell culture medium to achieve the desired final concentrations for the dose-response curve.

  • Cell Treatment: The culture medium from the seeded plates is removed, and the medium containing the various concentrations of the compound is added to the respective wells. Control wells containing medium with the vehicle (e.g., DMSO) at the same final concentration as the test wells are also included.

3. Incubation and Assay

  • Incubation: The treated plates are incubated for a predetermined period (e.g., 48 or 72 hours).

  • Cell Viability Assay: Following incubation, a cell viability reagent (e.g., resazurin-based or ATP-based) is added to each well according to the manufacturer's instructions.

  • Signal Detection: The plates are incubated for the time specified by the assay manufacturer to allow for the development of the signal, which is then measured using a microplate reader at the appropriate wavelength.

Data Presentation

The quantitative data from the HTS assay should be summarized in a structured table to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for a Guignardone Analog

Cell LineCompound Concentration (µM)Percent Viability (%)Standard DeviationIC₅₀ (µM)
MCF-70.198.52.115.2
185.23.5
1055.14.2
5020.72.8
1005.31.5
SF-2680.199.11.8>100
197.32.5
1090.53.1
5082.44.0
10075.63.7
NCI-H4600.197.82.345.8
190.13.0
1068.34.5
5030.93.3
10012.12.0

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Visualizations

Workflow for Cytotoxicity High-Throughput Screening

HTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation viability_assay Viability Assay incubation->viability_assay data_acquisition Data Acquisition viability_assay->data_acquisition data_analysis Data Analysis (IC50) data_acquisition->data_analysis

Caption: A generalized workflow for a cell-based high-throughput screening assay to determine the cytotoxic effects of a compound.

Hypothetical Signaling Pathway for a Cytotoxic Compound

Signaling_Pathway compound Guignardone Analog receptor Cell Surface Receptor compound->receptor Binds caspase_cascade Caspase Cascade receptor->caspase_cascade Activates apoptosis Apoptosis caspase_cascade->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: A simplified, hypothetical signaling pathway illustrating how a cytotoxic compound might induce apoptosis.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Guignardone K, a meroterpenoid originating from the endophytic fungus Guignardia sp., has demonstrated notable antifungal properties, particularly in synergistic combinations with established antifungal agents. This document provides an overview of commercial suppliers for this compound, along with detailed application notes and protocols for its use in antifungal research, based on published scientific literature.

Commercial Availability

This compound is available for research purposes from the following supplier:

SupplierProduct NameCAS NumberPurity
MedChemExpressThis compound1825374-58-0>98%

Note: Availability and purity may vary. Please consult the supplier's website for the most current information.

Application Notes

Primary Application: Antifungal Agent, particularly synergistic activity with fluconazole against Candida albicans.

This compound has been shown to exhibit potent synergistic antifungal activity when used in combination with fluconazole against Candida albicans. This suggests its potential in overcoming fluconazole resistance or in reducing the effective dose of fluconazole, thereby minimizing potential side effects. Research indicates that this compound can also inhibit the formation of C. albicans biofilms, a key virulence factor in persistent fungal infections.

Quantitative Data Summary

The following table summarizes the synergistic antifungal activity of this compound and a related compound, Guignardone I, in combination with fluconazole against Candida albicans (ATCC 90028), as reported by Li et al. (2015).

CompoundConcentration (μg/mL)Fluconazole Concentration (μg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
This compound 6.30.0310.23 Synergistic
Guignardone I 6.30.0310.19 Synergistic

FICI ≤ 0.5 indicates a synergistic effect.

Experimental Protocols

The following are detailed protocols for assessing the antifungal and anti-biofilm activity of this compound.

Protocol 1: Synergistic Antifungal Susceptibility Testing (Checkerboard Broth Microdilution Assay)

This protocol is adapted from the methodology described by Li et al. (2015) to determine the synergistic effect of this compound and fluconazole against Candida albicans.

Materials:

  • This compound

  • Fluconazole

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI 1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum preparation)

  • Plate reader (for endpoint determination)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution (Checkerboard Setup):

    • Prepare a stock solution of this compound and fluconazole in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, serially dilute this compound horizontally and fluconazole vertically in RPMI 1640 medium. This creates a matrix of varying concentrations of both compounds.

  • Inoculation:

    • Add 100 µL of the prepared C. albicans inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of visible growth compared to the positive control.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of this compound + FIC of Fluconazole.

    • Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4.0 = Indifference; FICI > 4.0 = Antagonism.

Protocol 2: Candida albicans Biofilm Inhibition Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to inhibit the formation of C. albicans biofilms.

Materials:

  • This compound

  • Candida albicans strain

  • RPMI 1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol

  • Plate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized C. albicans suspension in RPMI 1640 medium as described in Protocol 1.

  • Biofilm Formation and Treatment:

    • Add 100 µL of the fungal inoculum to the wells of a 96-well plate.

    • Add 100 µL of RPMI 1640 medium containing the desired concentration of this compound to the wells. Include a drug-free control.

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Washing:

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining:

    • Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Wash the wells three times with 200 µL of sterile distilled water to remove excess stain.

  • Destaining:

    • Add 200 µL of 95% ethanol to each well and incubate for 10-15 minutes to solubilize the stain.

  • Quantification:

    • Transfer 100 µL of the ethanol-solubilized crystal violet from each well to a new plate.

    • Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Signaling Pathways and Mechanisms of Action

The precise mechanism of action and the specific signaling pathways affected by this compound in fungal cells have not yet been fully elucidated. As a meroterpenoid, it is plausible that its antifungal activity could stem from various mechanisms, such as disruption of cell membrane integrity, inhibition of key fungal enzymes, or interference with cellular signaling processes. The synergistic effect with fluconazole, an inhibitor of ergosterol biosynthesis, suggests that this compound might act on a complementary pathway, potentially weakening the fungal cell wall or membrane, thereby enhancing the efficacy of fluconazole. Further research is required to delineate the exact molecular targets of this compound.

Visualizations

Synergistic_Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_inoculum Prepare C. albicans Inoculum (0.5 McFarland, dilute in RPMI) add_inoculum Inoculate Plate with C. albicans Suspension prep_inoculum->add_inoculum prep_drugs Prepare Serial Dilutions (this compound and Fluconazole) setup_plate Dispense Drug Dilutions into 96-Well Plate (Checkerboard) prep_drugs->setup_plate setup_plate->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_mic Determine MICs Visually or with Plate Reader incubate->read_mic calc_fici Calculate FIC and FICI Values read_mic->calc_fici interpret Interpret Synergy, Indifference, or Antagonism calc_fici->interpret

Caption: Workflow for the synergistic antifungal checkerboard assay.

Biofilm_Inhibition_Assay_Workflow cluster_setup Biofilm Formation and Treatment cluster_staining Staining and Quantification add_inoculum Add C. albicans Inoculum to 96-Well Plate add_compound Add this compound at Desired Concentrations add_inoculum->add_compound incubate_biofilm Incubate at 37°C for 24 hours add_compound->incubate_biofilm wash1 Wash with PBS to Remove Non-adherent Cells incubate_biofilm->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 destain Destain with 95% Ethanol wash2->destain read_absorbance Measure Absorbance at 570 nm destain->read_absorbance

Troubleshooting & Optimization

Troubleshooting Guignardone K insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guignardone K. The information is designed to address common challenges, particularly those related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a meroterpenoid natural product isolated from the endophytic fungus Guignardia sp.[1] Meroterpenoids are known for a wide range of biological activities, including antimicrobial, cytotoxic, antioxidant, and anti-inflammatory effects. While specific biological activities of this compound are not extensively documented in publicly available literature, it has been noted for its antifungal properties.[1] Related compounds from the same genus, other Guignardones, have shown activities such as weak inhibition of cancer cell proliferation and regulation of Toll-like receptor 3.

Q2: What are the physical and chemical properties of this compound?

PropertyValueSource
CAS Number 1825374-58-0MedChemExpress[1]
Molecular Formula C₁₇H₂₄O₆MedChemExpress[1]
Molecular Weight 324.37 g/mol MedChemExpress[1]
Predicted XLogP3 1.2PubChem (for similar Guignardone J)[2]

Q3: I am having trouble dissolving this compound in my aqueous buffer. What should I do?

This compound, like many meroterpenoids, is expected to have low aqueous solubility due to its chemical structure. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first dissolve the compound in a water-miscible organic solvent to create a stock solution, which can then be serially diluted into your aqueous experimental medium.

Troubleshooting Guide: Insolubility of this compound

This guide provides a step-by-step approach to addressing solubility challenges with this compound in your experiments.

Problem: Precipitate formation upon addition of this compound to aqueous media.

Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This can be exacerbated by the "salting-out" effect of buffers or high ionic strength media.

Solutions:

  • Primary Recommendation: Use of a Co-solvent.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are the most common choices for preparing stock solutions of hydrophobic compounds for biological assays.[3][4] A related compound, Guignardone J, has been reported to be soluble in DMSO at 10 mM.[5]

    • Protocol:

      • Prepare a high-concentration stock solution of this compound in 100% DMSO or absolute ethanol. For example, a 10 mM stock in DMSO is a good starting point.

      • Warm the solution gently (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.

      • Serially dilute the stock solution into your aqueous experimental medium to achieve the desired final concentration.

      • Crucially, ensure the final concentration of the organic solvent in your assay is low (typically ≤0.5%) to avoid solvent-induced artifacts or toxicity. [4]

  • Secondary Approaches for Persistent Solubility Issues:

    MethodDescriptionConsiderations
    pH Adjustment The solubility of compounds with ionizable groups can be influenced by pH. While this compound's structure doesn't suggest strong ionizable groups, slight pH adjustments of the final medium could be explored.May affect compound stability or biological activity. Requires careful validation.
    Use of Surfactants Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.Surfactants can interfere with certain biological assays and may have their own cellular effects.
    Sonication Brief sonication of the final diluted solution can sometimes help to disperse small, transient precipitates.Over-sonication can generate heat and potentially degrade the compound.

Experimental Workflow for Preparing this compound Solutions

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound add_solvent Add 100% DMSO or Ethanol weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve stock High Concentration Stock (e.g., 10 mM) dissolve->stock serial_dilute Serially dilute stock in aqueous medium stock->serial_dilute final_conc Achieve desired final concentration serial_dilute->final_conc check_precipitate Visually inspect for precipitation final_conc->check_precipitate precipitate Precipitate Observed check_precipitate->precipitate Yes no_precipitate Solution is Clear check_precipitate->no_precipitate No lower_conc Lower final concentration precipitate->lower_conc use_surfactant Consider adding a surfactant precipitate->use_surfactant proceed Proceed with experiment no_precipitate->proceed lower_conc->serial_dilute Retry

Caption: Workflow for preparing and troubleshooting this compound solutions.

Potential Signaling Pathway Involvement

Given the known antifungal and potential cytotoxic activities of related meroterpenoids, a plausible area of investigation for this compound's mechanism of action could involve signaling pathways that regulate cell survival, apoptosis, and stress responses. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of these processes.

Hypothetical MAPK Signaling Pathway Modulation

mapk_pathway cluster_stimulus External Stimulus cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_response Cellular Response stimulus Cellular Stress / Fungal PAMPs mapkkk ASK1 / MEKK1 stimulus->mapkkk mapkk MKK4/7 / MKK3/6 mapkkk->mapkk mapk JNK / p38 mapkk->mapk apoptosis Apoptosis mapk->apoptosis inflammation Inflammation mapk->inflammation guignardone This compound guignardone->mapkkk Modulation?

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

This diagram illustrates a simplified MAPK signaling cascade. This compound, in response to cellular stress (such as a fungal infection), could potentially modulate this pathway at the level of MAPKKK, leading to downstream activation of JNK/p38 and subsequent cellular responses like apoptosis or inflammation. This remains a hypothetical target for investigation.

References

Technical Support Center: Optimizing Guignardone K Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data regarding "Guignardone K." The following information is based on studies of closely related compounds, the Guignardones, and is intended to serve as a comprehensive guide for researchers. The experimental protocols and troubleshooting advice are general best practices for optimizing the concentration of novel compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a new cell line?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic effects. A typical starting range could be from 0.1 µM to 100 µM. Based on studies of related compounds like Guignardones P and S, which showed weak to moderate activity, extending the upper range to 200 µM might be necessary to observe a significant effect.

Q2: I am observing high variability in my results between experiments. What could be the cause?

A2: High variability can stem from several factors. Ensure consistent cell seeding density, as IC50 values can be cell density-dependent.[1] Verify the purity and stability of your this compound stock solution. Differences in media composition, serum percentage, and incubation times can also contribute to variability.[1]

Q3: My this compound solution appears to have precipitated in the culture medium. How can I address this?

A3: Poor solubility is a common issue with natural product compounds. Ensure your DMSO stock concentration is not too high when diluting into the aqueous culture medium (typically <0.5% final DMSO concentration). You can also try preparing fresh dilutions for each experiment or using a brief sonication step to aid dissolution. If solubility issues persist, consider using a different solvent system, though this will require new validation experiments.

Q4: At what point should I consider a compound to be "weakly active" or "inactive"?

A4: This is often context-dependent. Generally, if a compound does not achieve at least 50% inhibition at concentrations of 100 µM or higher, it might be considered weakly active or inactive for that specific cell line and endpoint. For instance, related compounds Guignardone Q and S exhibited weak inhibition against the MCF-7 cell line with IC50 values of 83.7 µM and 92.1 µM, respectively.[2]

Troubleshooting Guides

Issue 1: No significant cytotoxicity observed at expected concentrations.
Possible Cause Troubleshooting Step
Incorrect Concentration Range Expand the concentration range tested (e.g., up to 200 µM or higher).
Cell Line Resistance Test the compound on a different, potentially more sensitive, cell line.
Compound Degradation Prepare fresh stock solutions. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Short Incubation Time Increase the incubation time (e.g., from 24h to 48h or 72h) to allow for potential time-dependent effects.
Issue 2: High cytotoxicity observed even at the lowest concentrations.
Possible Cause Troubleshooting Step
High Compound Potency Narrow and lower the concentration range (e.g., 0.01 µM to 10 µM).
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it is not causing cytotoxicity.
Contamination Check for contamination in the cell culture or the compound stock.

Data on Related Guignardone Compounds

The following table summarizes the cytotoxic activity of related Guignardone compounds against various human cancer cell lines, as reported in the literature. This data can be used as a reference for designing experiments with this compound.

CompoundCell LineIC50 (µM)Activity LevelReference
Guignardone QMCF-783.7Weak[2]
Guignardone SMCF-792.1Weak[2]
Guignardone PSF-268, MCF-7, NCI-H460>100Inactive[2]
Guignardone RSF-268, MCF-7, NCI-H460>100Inactive[2]

Experimental Protocols

Protocol: Determining IC50 using an MTT Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock solution of this compound in culture medium from a concentrated DMSO stock.

    • Perform serial dilutions to create a range of 2X concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the 2X compound dilutions to the appropriate wells.

    • Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 48 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Add Compound to Cells compound_prep->treatment cell_seeding->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition dissolution Dissolve Formazan mtt_addition->dissolution read_absorbance Read Absorbance at 570nm dissolution->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 hypothetical_pathway Hypothetical Signaling Pathway Inhibition GuignardoneK This compound RAF RAF GuignardoneK->RAF Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Guignardone K stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Guignardone K. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability and handling issues that may be encountered during long-term storage and experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a member of the guignardone family of meroterpenoids, which are characterized as tetracyclic triterpenoids. These compounds are natural products, often isolated from endophytic fungi. Triterpenoids are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The specific biological activities of this compound are a subject of ongoing research.

Q2: What are the recommended long-term storage conditions for solid this compound?

For long-term stability of solid this compound, it is recommended to store it as a dried powder in a tightly sealed container, protected from light. Based on stability studies of similar triterpenoid compounds, storage at low temperatures is advised. A study on a standardized pentacyclic triterpene-enriched extract demonstrated stability for four months when stored as a dried powder in a well-closed container protected from light at 4°C.[1]

Q3: How should I store this compound in solution?

The long-term stability of this compound in solution has not been extensively studied. However, for many organic compounds, storage in a suitable solvent at low temperatures is common practice. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. For long-term storage, it is advisable to store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is crucial to use anhydrous DMSO to prevent degradation due to moisture.

Q4: Is this compound sensitive to light or air?

While specific data for this compound is unavailable, many complex organic molecules, including other triterpenoids, can be sensitive to light and oxidation. Therefore, it is best practice to store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light. Purging the container with an inert gas like argon or nitrogen before sealing can also help to minimize oxidation.

Q5: What are the potential signs of this compound degradation?

Degradation of this compound may not be visually apparent. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation. Changes in the physical appearance of the solid, such as discoloration or clumping, could also suggest instability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound stock solution.- Prepare fresh stock solutions from solid material. - Assess the purity of the stock solution using HPLC or LC-MS. - Avoid multiple freeze-thaw cycles by storing in single-use aliquots.
Inconsistent experimental results Instability of this compound in the experimental buffer or media.- Assess the stability of this compound in your specific experimental buffer over the time course of the experiment. - Prepare fresh dilutions of this compound immediately before each experiment.
Precipitation of this compound in aqueous solutions Low aqueous solubility of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed the recommended percentage (typically <0.5-1%). - Use a surfactant or other solubilizing agent, if compatible with your assay.

Data on Triterpenoid Stability

While specific quantitative data for this compound is not available, the following table summarizes general stability observations for triterpenoids from literature, which may serve as a guide.

Condition General Stability of Triterpenoids Recommendations for this compound References
Solid, 4°C, Dark, Dry Stable for several months.Recommended for long-term storage of solid compound.[1]
Solid, Room Temp, Light Potential for degradation.Avoid prolonged exposure to light and ambient temperatures.[1]
Aqueous Alcoholic Solution (Alkaline pH) Unstable.Avoid storage in alkaline aqueous solutions. Buffer solutions to neutral or slightly acidic pH.[1]
Aqueous Solution (Neutral/Acidic pH) Generally more stable than in alkaline conditions.If aqueous solutions are necessary, prepare them fresh and use them promptly.[1]
In DMSO at -20°C/-80°C Generally considered stable for months to years for many compounds.Recommended for long-term storage of stock solutions.General laboratory best practice.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a chosen solvent or buffer.

1. Materials:

  • This compound (solid)
  • High-purity solvent (e.g., anhydrous DMSO, ethanol)
  • Experimental buffer of choice
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Amber vials

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of solid this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM in DMSO). This will be your time-zero sample.
  • Sample Preparation for Analysis: Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration for HPLC or LC-MS analysis.
  • Initial Analysis (Time-Zero): Analyze the freshly prepared sample by HPLC or LC-MS. Record the peak area and retention time of the this compound peak. This will serve as your baseline.
  • Storage Conditions: Aliquot the remaining stock solution into several amber vials and store them under the desired conditions to be tested (e.g., 4°C, room temperature, -20°C).
  • Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage condition.
  • Analysis of Stored Samples: Dilute and analyze the stored samples using the same HPLC or LC-MS method as the time-zero sample.
  • Data Analysis: Compare the peak area of this compound in the stored samples to the time-zero sample. A decrease in the peak area suggests degradation. The appearance of new peaks should also be noted as potential degradation products. Calculate the percentage of this compound remaining at each time point.

Visualizations

Logical Workflow for Troubleshooting this compound Instability Issues

Troubleshooting Workflow Troubleshooting this compound Instability start Inconsistent Experimental Results or Loss of Activity check_solid Is the solid this compound stored correctly? (Cool, Dark, Dry) start->check_solid correct_solid_storage Store solid properly at 2-8°C, protected from light and moisture. check_solid->correct_solid_storage No check_solution_prep Was the stock solution prepared correctly? (Anhydrous solvent, accurate weighing) check_solid->check_solution_prep Yes correct_solid_storage->check_solution_prep correct_solution_prep Use high-purity anhydrous solvent and calibrated equipment. check_solution_prep->correct_solution_prep No check_solution_storage Is the stock solution stored correctly? (Aliquoted, -20°C/-80°C, protected from light) check_solution_prep->check_solution_storage Yes correct_solution_prep->check_solution_storage correct_solution_storage Aliquot stock solutions and store at low temperatures. check_solution_storage->correct_solution_storage No check_freeze_thaw Were multiple freeze-thaw cycles avoided? check_solution_storage->check_freeze_thaw Yes correct_solution_storage->check_freeze_thaw avoid_freeze_thaw Use single-use aliquots. check_freeze_thaw->avoid_freeze_thaw No check_experimental_stability Is this compound stable in the experimental buffer/medium? check_freeze_thaw->check_experimental_stability Yes avoid_freeze_thaw->check_experimental_stability perform_stability_study Perform a time-course stability study in the experimental buffer. check_experimental_stability->perform_stability_study Unsure end_issue_resolved Issue Resolved check_experimental_stability->end_issue_resolved Yes end_issue_persists If issues persist, consider compound purity from the source. check_experimental_stability->end_issue_persists No perform_stability_study->end_issue_resolved

Caption: A logical workflow for troubleshooting common instability issues with this compound.

Representative Signaling Pathway for Triterpenoid Bioactivity

The following diagram illustrates a representative signaling pathway that could be modulated by bioactive triterpenoids, leading to anti-inflammatory and pro-apoptotic effects. This is a generalized pathway and the specific targets of this compound may differ.

Triterpenoid Signaling Pathway Representative Triterpenoid Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular Guignardone_K This compound (Triterpenoid) IKK IKK Guignardone_K->IKK Inhibition Bax Bax Guignardone_K->Bax Upregulates Bcl_2 Bcl-2 Guignardone_K->Bcl_2 Downregulates Cell_Membrane Cell Membrane IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Releases Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) NF_kB->Inflammatory_Genes Activates Transcription Pro_inflammatory_Mediators Pro-inflammatory Mediators Inflammatory_Genes->Pro_inflammatory_Mediators Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeability Bcl_2->Mitochondrion Inhibits Permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A representative signaling pathway for triterpenoid bioactivity.

References

Technical Support Center: Overcoming Resistance to Guignardone K in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is a significant lack of published scientific literature detailing the specific anticancer mechanism of action for Guignardone K or mechanisms of resistance in cancer cell lines. The primary characterization of this compound in available research pertains to its properties as a meroterpenoid natural product with antifungal and antibacterial activities.[1][2] While related compounds, guignardones P-S, have shown weak cytotoxic activity against the MCF-7 breast cancer cell line, a clear mechanism has not been elucidated.[3]

Therefore, this technical support guide is presented as a hypothetical framework for a compound with a plausible mechanism of action for a natural product anticancer agent. For the purposes of this guide, we will hypothesize that This compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway , a common target for anticancer therapies. The following information is illustrative and designed to provide researchers with a template for investigating and overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

A1: We are postulating that this compound functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. This compound is thought to bind to and inhibit a key kinase in this pathway, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: Resistance to inhibitors of the PI3K/Akt/mTOR pathway can arise through several mechanisms:

  • Upregulation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to compensate for the inhibition of the PI3K/Akt/mTOR pathway. A common bypass mechanism is the activation of the MAPK/ERK pathway.

  • Mutations in the drug target: Genetic mutations in the kinase targeted by this compound could alter the drug binding site, reducing its inhibitory effect.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, lowering its intracellular concentration.[4]

  • Epigenetic modifications: Alterations in DNA methylation or histone acetylation can lead to changes in the expression of genes that mediate drug sensitivity.

Q3: What are the initial steps to confirm resistance in my cell line?

A3: The first step is to perform a dose-response assay (e.g., an MTT or CellTiter-Glo assay) to compare the IC50 (half-maximal inhibitory concentration) value of your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Decreased efficacy of this compound in long-term cultures. Development of acquired resistance.1. Confirm resistance by comparing IC50 values between the treated and parental cell lines. 2. Analyze key signaling pathways (PI3K/Akt/mTOR and MAPK/ERK) via Western blot to check for bypass activation. 3. Consider combination therapy with an inhibitor of the bypass pathway (e.g., a MEK inhibitor).
High cell viability despite this compound treatment. 1. Incorrect drug concentration. 2. Cell line is intrinsically resistant. 3. Drug degradation.1. Verify the concentration of your this compound stock solution. 2. Perform a dose-response curve to determine the IC50 for your specific cell line. 3. Aliquot this compound and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
Inconsistent results between experiments. 1. Variation in cell passage number. 2. Inconsistent drug treatment duration. 3. Contamination of cell culture.1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure precise timing for all drug incubation steps. 3. Regularly test for mycoplasma contamination.

Quantitative Data Summary

The following tables present illustrative data for a hypothetical this compound-sensitive (Parental) and a derived this compound-resistant (Resistant) cell line.

Table 1: IC50 Values for this compound

Cell LineIC50 (µM)Fold Resistance
Parental2.51.0
Resistant25.010.0

Table 2: Effect of Combination Therapy on Cell Viability (% Inhibition)

TreatmentParental Cell LineResistant Cell Line
This compound (10 µM)85%20%
MEK Inhibitor (5 µM)15%18%
This compound (10 µM) + MEK Inhibitor (5 µM)95%75%

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K/Akt/mTOR and MAPK/ERK Pathways

Objective: To assess the activation state of key proteins in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways in response to this compound treatment.

Materials:

  • Parental and resistant cell lines

  • This compound

  • MEK inhibitor (optional)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed parental and resistant cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for the desired time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the IC50 of this compound in parental and resistant cell lines.

Materials:

  • Parental and resistant cell lines

  • This compound

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation GuignardoneK This compound GuignardoneK->mTORC1

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway with inhibition by this compound.

Resistance_Workflow start Parental Cell Line (this compound Sensitive) treatment Chronic low-dose This compound treatment start->treatment resistant Resistant Cell Line treatment->resistant confirm Confirm Resistance (IC50 Assay) resistant->confirm investigate Investigate Mechanism confirm->investigate western Western Blot (PI3K/MAPK Pathways) investigate->western qpcr qPCR (ABC Transporters) investigate->qpcr overcome Overcome Resistance investigate->overcome combo Combination Therapy (e.g., with MEK inhibitor) overcome->combo

References

Technical Support Center: Total Synthesis of Guignardones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Guignardone total synthesis. The following information is based on established synthetic routes for related compounds, such as Guignardone A and B, and offers insights into potential challenges and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the asymmetric total synthesis of Guignardones?

A1: A common and effective starting material for the asymmetric total synthesis of Guignardones, particularly (-)-Guignardones A and B, is d-quinic acid. This chiral precursor is utilized to construct the highly oxidized 6-oxabicyclo[3.2.1]octane core of the target molecules.[1][2]

Q2: What are the key reactions in the total synthesis of Guignardones that often present yield challenges?

A2: Several key reactions are crucial for the construction of the Guignardone scaffold and can be challenging in terms of yield. These include the Pummerer rearrangement to install a β-carbonyl group at the congested C-1 position, a late-stage Knoevenagel condensation followed by a 6π-electrocyclization, and a directed hydrogenation to establish the final stereochemistry.[1][2]

Q3: Are there alternative strategies to construct the core structure of Guignardones?

A3: While the use of d-quinic acid is a documented approach, other strategies for constructing related meroterpenoids involve bioinspired and divergent syntheses. For instance, an oxidative 1,3-dicarbonyl radical-initiated cyclization and cyclodehydration has been employed to forge the central ring of similar natural products.

Troubleshooting Guide

Low Yield in the Pummerer Rearrangement Step

Problem: The Pummerer rearrangement to install the β-carbonyl group at the C-1 position is resulting in a low yield of the desired product.

Possible Causes & Solutions:

  • Incomplete Sulfoxide Formation: The Pummerer rearrangement is preceded by the oxidation of a sulfide to a sulfoxide. Incomplete oxidation will lead to unreacted starting material.

    • Troubleshooting: Ensure the complete consumption of the starting sulfide by TLC or LC-MS analysis before proceeding with the rearrangement. If necessary, increase the equivalents of the oxidizing agent (e.g., m-CPBA) or extend the reaction time.

  • Suboptimal Reaction Conditions for the Rearrangement: The choice of activating agent and temperature is critical for the Pummerer rearrangement.

    • Troubleshooting: Acetic anhydride is commonly used as the activating agent. If yields are low, consider screening other anhydrides (e.g., trifluoroacetic anhydride) or Lewis acids in combination with the anhydride. Temperature control is also crucial; running the reaction at too high a temperature can lead to decomposition, while a temperature that is too low may result in a sluggish reaction.

  • Side Reactions: The intermediate thionium ion is highly reactive and can undergo side reactions.

    • Troubleshooting: Ensure the reaction is performed under strictly anhydrous conditions to avoid hydrolysis of the thionium ion. The use of a non-nucleophilic solvent is also recommended.

Inefficient Knoevenagel Condensation–6π-Electrocyclization Cascade

Problem: The late-stage Knoevenagel condensation followed by 6π-electrocyclization is providing a low yield of the cyclized product.

Possible Causes & Solutions:

  • Poor Reactivity of the Carbonyl Group: The ketone at the C-1 position is sterically hindered, which can impede the initial Knoevenagel condensation.

    • Troubleshooting: Employ a more reactive methylene pronucleophile. If using a standard active methylene compound, consider using a stronger base or a catalyst to facilitate the condensation. For example, piperidinium acetate or other amine catalysts can be effective.

  • Unfavorable Equilibrium of the Condensation: The Knoevenagel condensation is a reversible reaction.

    • Troubleshooting: Use Dean-Stark conditions to remove water and drive the reaction towards the condensed product.

  • Suboptimal Conditions for Electrocyclization: The 6π-electrocyclization is a thermal process and requires sufficient energy to overcome the activation barrier.

    • Troubleshooting: The reaction may require elevated temperatures. Screen different high-boiling solvents to find the optimal conditions for the electrocyclization step. However, be mindful of potential thermal decomposition of the product.

Low Diastereoselectivity in the Final Hydrogenation Step

Problem: The directed hydrogenation to furnish the final product results in a poor diastereomeric ratio.

Possible Causes & Solutions:

  • Ineffective Directing Group: The stereochemical outcome of the hydrogenation is dependent on the directing ability of a nearby functional group (e.g., a hydroxyl group).

    • Troubleshooting: Ensure the directing group is appropriately positioned to guide the catalyst to one face of the double bond. If the directing group is not effective, consider using a different catalyst.

  • Choice of Catalyst: The catalyst plays a crucial role in the stereoselectivity of the hydrogenation.

    • Troubleshooting: Crabtree's catalyst is often used for directed hydrogenations.[3] If selectivity is low, screening other homogeneous catalysts (e.g., those based on Rhodium or Ruthenium with chiral ligands) may be beneficial. The solvent can also influence the selectivity.

Quantitative Data Summary

StepReactantProductReagents/ConditionsYieldReference
Knoevenagel/6π-Electrocyclization & HydrogenationIntermediate 10(-)-Guignardone B (1)1. Knoevenagel Condensation 2. Crabtree's catalyst, H₂30% (2 steps)[3]
Acetal Deprotection & OxidationCompound 13Compound 141. DIBAL-H 2. DMAP, H₂O-[3]
SilylationCompound 20Compound 21TBDMSCl, Imidazole89%[3]

Experimental Protocols

Asymmetric Synthesis of (-)-Guignardone B (1) from Intermediate 10:

  • Knoevenagel Condensation and 6π-Electrocyclization: To a solution of the advanced intermediate aldehyde 10 in a suitable solvent (e.g., toluene), add the active methylene compound and a catalytic amount of a base (e.g., piperidinium acetate). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. After completion of the condensation, continue heating to effect the 6π-electrocyclization. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture and purify the crude product by flash chromatography.

  • Directed Hydrogenation: Dissolve the crude product from the previous step in a suitable solvent (e.g., dichloromethane). Add Crabtree's catalyst and place the reaction mixture under a hydrogen atmosphere. Stir the reaction at room temperature for the specified time (e.g., 5 hours).[3] After the reaction is complete, concentrate the mixture in vacuo. Purify the resulting residue by preparative TLC on silica gel to afford (-)-Guignardone B.[3]

Visualizations

Guignardone B Synthetic Pathway d_quinic_acid d-Quinic Acid intermediate_10 Intermediate Aldehyde (10) d_quinic_acid->intermediate_10 Multiple Steps cyclized_intermediate Cyclized Intermediate intermediate_10->cyclized_intermediate Knoevenagel Condensation / 6π-Electrocyclization guignardone_b (-)-Guignardone B (1) cyclized_intermediate->guignardone_b Directed Hydrogenation (Crabtree's Catalyst, H2)

Caption: Key stages in the total synthesis of (-)-Guignardone B.

Troubleshooting_Workflow start Low Yield in a Synthetic Step check_sm Check Starting Material Purity & Reactivity start->check_sm check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions optimize Systematic Optimization of Conditions check_sm->optimize check_reagents->optimize check_conditions->optimize alternative Consider Alternative Reagents or Catalysts optimize->alternative purification Optimize Purification Method optimize->purification success Improved Yield alternative->success purification->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Side effects or off-target effects of Guignardone K in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource addresses potential questions and concerns regarding the experimental use of Guignardone K and related compounds. Due to the limited publicly available data on this compound, this guide focuses on the known biological activities and experimental observations within the Guignardone family of meroterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of the Guignardone family of compounds?

The Guignardone family of natural products, isolated from the endophytic fungus Guignardia mangiferae, has been primarily investigated for its cytotoxic and antibacterial properties. Specifically, Guignardone A has demonstrated strong, broad-spectrum antibacterial activity by targeting penicillin-binding proteins.[1] Other compounds in this family, such as Guignardones Q and S, have exhibited weak cytotoxic effects against the human breast cancer cell line, MCF-7.[2]

Q2: Have any side effects or off-target effects of this compound been reported in the literature?

Currently, there is no specific information available in the scientific literature detailing the side effects or off-target effects of this compound. Research on this particular compound is limited. The primary characterization of related Guignardone compounds has been focused on their potential therapeutic effects, such as anticancer and antibacterial activities, in in-vitro settings.

Q3: What should I consider if I observe unexpected results or potential off-target effects in my experiments with a Guignardone compound?

If you encounter unexpected results, it is crucial to consider the following:

  • Compound Purity and Characterization: Ensure the purity and structural integrity of your this compound sample through appropriate analytical methods.

  • Dose-Response Relationship: Establish a clear dose-response curve to determine if the observed effects are concentration-dependent.

  • Cell Line Specificity: Test the compound on multiple cell lines to assess if the effects are specific to a particular cell type or more general.

  • Control Experiments: Include appropriate positive and negative controls in your experimental design to validate your findings.

  • Literature on Related Compounds: Review the literature for known activities of other Guignardone compounds, as they may share structural similarities and potential biological targets.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High cell toxicity observed at expected non-toxic concentrations. 1. Incorrect compound concentration. 2. Contamination of the compound or cell culture. 3. Cell line is particularly sensitive.1. Verify the stock solution concentration and dilution calculations. 2. Check for microbial contamination and use fresh reagents. 3. Perform a dose-response study to determine the EC50.
Inconsistent results between experimental replicates. 1. Variability in cell seeding density. 2. Inconsistent compound treatment duration. 3. Pipetting errors.1. Ensure uniform cell seeding across all wells/plates. 2. Standardize the timing of all experimental steps. 3. Calibrate pipettes and use proper pipetting techniques.
No observable effect at expected active concentrations. 1. Compound degradation. 2. Incorrect experimental endpoint. 3. The chosen cell line is not responsive.1. Check the storage conditions and age of the compound. 2. Ensure the assay is appropriate for the expected biological activity. 3. Test the compound on a different, potentially more sensitive, cell line.

Quantitative Data Summary

The following table summarizes the reported in vitro cytotoxic activity of Guignardones Q and S against the MCF-7 human breast cancer cell line.

CompoundCell LineActivity
Guignardone QMCF-7Weak Inhibition
Guignardone SMCF-7Weak Inhibition

Data extracted from a study on new meroterpenoids from the endophytic fungus Guignardia mangiferae A348. The original study did not provide specific IC50 values for the weak inhibition.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on cancer cell lines, as was likely performed for the Guignardone compounds.

  • Cell Seeding: Plate cells (e.g., SF-268, MCF-7, NCI-H460) in a 96-well plate at a density of 5 × 10^4 cells/mL and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental_Workflow_for_Cytotoxicity_Testing cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound (Varying Concentrations) incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for in-vitro cytotoxicity testing.

Logical_Relationship_Guignardone_Activity cluster_source Source cluster_compounds Isolated Compounds cluster_activity Observed Biological Activity (In Vitro) cluster_effects Side/Off-Target Effects fungus Endophytic Fungus (Guignardia mangiferae) guignardone_k This compound fungus->guignardone_k yields guignardone_a Guignardone A fungus->guignardone_a yields guignardone_qs Guignardones Q & S fungus->guignardone_qs yields unknown_activity Biological Activity Currently Undefined guignardone_k->unknown_activity no_data No Data Available guignardone_k->no_data antibacterial Antibacterial Activity (Targets Penicillin-Binding Proteins) guignardone_a->antibacterial guignardone_a->no_data cytotoxicity Weak Cytotoxicity (MCF-7 Cells) guignardone_qs->cytotoxicity guignardone_qs->no_data

Caption: Known activities of Guignardone compounds.

References

Technical Support Center: Navigating Meroterpenoid Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering variability and reproducibility issues in assays involving meroterpenoid compounds, such as Guignardone K, isolated from fungal endophytes. Due to the inherent complexity of natural product screening, this guide addresses common challenges in cytotoxicity, antifungal, and enzyme inhibition assays.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability in my bioassay results with a meroterpenoid extract?

High variability in assays with natural product extracts is a common challenge. Several factors can contribute to this:

  • Extract Complexity: Crude or partially purified extracts contain a mixture of compounds at varying concentrations. These compounds can have synergistic or antagonistic effects, leading to inconsistent results.

  • PAINS and IMPs: Natural product extracts are often rich in Pan-Assay Interference Compounds (PAINS) and Invalid Metabolic Panaceas (IMPs). These molecules, which can include fluorescent compounds, aggregators, and redox-active substances, can interfere with assay readouts and lead to false positives.

  • Seasonal and Environmental Variations: The chemical profile of a natural product extract can vary depending on the season and environmental conditions in which the source organism was grown.

  • Extraction and Handling: The methods used for extraction and the number of freeze-thaw cycles of the sample can impact the stability and composition of the extract.

Q2: My results are not reproducible between experiments. What are the likely causes?

Lack of reproducibility is a significant issue in natural product screening. Key factors include:

  • Inconsistent Extract Composition: As mentioned above, the composition of your extract may not be consistent across different batches.

  • Assay Conditions: Minor variations in assay conditions, such as temperature, incubation time, and reagent concentrations, can lead to significant differences in results.

  • Cell-Based Assay Variability: In cell-based assays, factors like cell passage number, cell density, and media components can affect the cellular response to the test compound.

  • Lack of Orthogonal Confirmation: Relying on a single assay format can increase the risk of false negatives. It is advisable to confirm initial findings using a secondary, mechanistically different assay.

Q3: How can I identify and mitigate the effects of interfering compounds in my extract?

Identifying and mitigating interference is crucial for obtaining reliable data.

  • Dereplication: At an early stage, use techniques like HPLC-PDA-MS to identify known compounds in your extract. This can help to quickly identify and deprioritize extracts containing known PAINS.

  • Assay Design: Whenever possible, opt for assay formats that are less susceptible to interference. For example, an assay that measures an increase in signal may be preferable to one that measures a decrease, as the latter is more prone to interference from colored or fluorescent compounds.

  • Control Experiments: Include appropriate controls to identify potential interference. For instance, run the assay with the extract in the absence of the target enzyme or cells to check for direct effects on the detection system.

Troubleshooting Guides

Cytotoxicity Assays

Common Issue: High background signal or false positives in fluorescence-based cytotoxicity assays.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Autofluorescence of Meroterpenoid Compound 1. Run a control plate containing only the compound and media to measure its intrinsic fluorescence at the assay wavelengths. 2. Subtract the background fluorescence from the experimental wells. 3. If autofluorescence is high, consider using a non-fluorescent assay method (e.g., MTT or LDH release assay).
Compound Precipitation 1. Visually inspect the wells for any signs of precipitation. 2. Determine the solubility of your compound in the assay media. 3. If solubility is an issue, consider using a lower concentration range or adding a solubilizing agent like DMSO (ensure the final concentration is not toxic to the cells).
Interference with Assay Reagents 1. Perform a control experiment where the compound is added to the assay reagents without cells to see if it directly affects the reagents. 2. Consult the assay kit's technical manual for known interfering substances.

A general workflow for a cytotoxicity assay is outlined below:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition A Seed cells in 96-well plate C Add compound dilutions to cells A->C B Prepare serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Add cytotoxicity reagent (e.g., MTT, CellTox Green) D->E F Incubate as per protocol E->F G Read absorbance or fluorescence F->G

Fig 1. General workflow for a cell-based cytotoxicity assay.
Antifungal Assays

Common Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inoculum Size Variability 1. Standardize the inoculum preparation method to ensure a consistent starting concentration of fungal cells. 2. Verify the inoculum density using a spectrophotometer or by plating serial dilutions.
Media Composition 1. Ensure the composition of the growth media is consistent between experiments. 2. Be aware that some media components can interact with the test compound.
Compound Stability 1. Assess the stability of the meroterpenoid in the assay medium over the incubation period. 2. Prepare fresh stock solutions for each experiment.

The checkerboard assay is a common method to assess antifungal activity and potential synergies.

Checkerboard_Assay cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of Drug A (e.g., this compound) along columns C Add standardized fungal inoculum to all wells A->C B Prepare serial dilutions of Drug B (e.g., known antifungal) along rows B->C D Incubate at appropriate temperature and duration C->D E Visually or spectrophotometrically determine MIC for each drug alone and in combination D->E F Calculate Fractional Inhibitory Concentration (FIC) index E->F

Fig 2. Workflow for a checkerboard antifungal susceptibility assay.
Enzyme Inhibition Assays

Common Issue: Non-reproducible IC50 values.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Substrate Concentration 1. Ensure the substrate concentration is kept constant and is ideally at or below the Km value, especially when screening for competitive inhibitors. 2. Determine the Km of the substrate under your specific assay conditions.
Enzyme Activity 1. Verify the activity of your enzyme stock before each experiment. 2. Avoid repeated freeze-thaw cycles of the enzyme.
Reaction Linearity 1. Ensure that the reaction is in the linear range with respect to time and enzyme concentration. 2. Measure initial reaction velocities.
Promiscuous Inhibition 1. Natural products can act as promiscuous inhibitors through mechanisms like aggregation. 2. Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates. 3. Vary the enzyme concentration; a significant shift in IC50 with enzyme concentration can indicate a stoichiometric inhibitor.

A hypothetical signaling pathway where a meroterpenoid might inhibit a key enzyme is depicted below. Understanding the potential target can help in designing more specific assays.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 (Target) Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene Inhibitor This compound Inhibitor->Kinase2

Fig 3. Hypothetical signaling pathway showing inhibition of a target kinase by this compound.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the meroterpenoid extract or pure compound in culture medium. Replace the old medium with the medium containing the test compound. Include vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

General Protocol for Broth Microdilution Antifungal Assay
  • Compound Preparation: Prepare a 2-fold serial dilution of the meroterpenoid in a 96-well plate using RPMI-1640 medium.

  • Inoculum Preparation: Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

General Protocol for a Kinase Inhibition Assay
  • Reaction Mixture Preparation: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the meroterpenoid inhibitor in a suitable buffer.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the desired time, ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Measure the fluorescence signal, which will be proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Technical Support Center: Strategies to Reduce Guignardone K Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific data on the cytotoxicity of "Guignardone K" and strategies to mitigate it are not available. This technical support guide is designed for researchers, scientists, and drug development professionals working with novel compounds, using the Guignardone family of meroterpenoids as a hypothetical example. The principles and protocols outlined here are general and should be adapted based on the empirical findings for the specific compound under investigation.

Frequently Asked Questions (FAQs)

Q1: What are Guignardones and is there any known cytotoxic activity?

A1: Guignardones are a class of meroterpenoids, which are natural products derived from both polyketide and terpenoid biosynthetic pathways. They have been isolated from endophytic fungi, such as Guignardia mangiferae. Research on this class of compounds is ongoing. One study investigating new guignardones (P-S) reported weak cytotoxic activity of Guignardone Q and Guignardone S against the human breast cancer cell line MCF-7.[1]

Q2: My initial screens show this compound has high cytotoxicity in my normal cell line. What are the potential mechanisms?

A2: The cytotoxic mechanism of a novel compound like this compound would need to be experimentally determined. However, based on the activities of other natural products, particularly those with quinone-like structures, potential mechanisms could include:

  • Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins, or the extrinsic (death receptor) pathway.

  • Generation of Reactive Oxygen Species (ROS): The compound may undergo redox cycling, leading to the production of ROS. Excessive ROS can cause oxidative stress, damaging cellular components like DNA, lipids, and proteins, ultimately leading to cell death.

  • Alkylation of Cellular Macromolecules: Some compounds can covalently bind to essential proteins and DNA, disrupting their function and leading to cytotoxicity.

  • Direct Enzyme Inhibition: The compound may inhibit critical enzymes necessary for cell survival and proliferation.

Q3: How do I choose the right normal cell lines for cytotoxicity testing?

A3: The choice of normal cell lines should ideally correspond to the tissue type you anticipate will be most affected by the compound in a clinical setting (e.g., liver, kidney, or endothelial cells for systemically administered drugs). Commonly used normal cell lines for general toxicity screening include:

  • Fibroblasts: Human foreskin fibroblasts (HFF), mouse embryonic fibroblasts (MEFs).

  • Epithelial Cells: Human keratinocytes (HaCaT), retinal pigment epithelial cells (ARPE-19).

  • Endothelial Cells: Human umbilical vein endothelial cells (HUVECs).

  • Hepatocytes: Primary human hepatocytes or cell lines like HepG2 (though cancerous, they are often used to assess liver toxicity).

  • Kidney Cells: Human embryonic kidney cells (HEK293), canine kidney cells (MDCK).

It is advisable to test your compound on a panel of normal cell lines from different tissue origins to get a broader understanding of its toxicity profile.

Troubleshooting Guides

Issue: High Cytotoxicity Observed in Normal Cells

If you observe significant cytotoxicity of this compound in normal cell lines at concentrations where you see desired activity in cancer cells, here are some troubleshooting steps:

Possible Cause Suggested Experiment/Solution Rationale
Oxidative Stress Co-incubate the normal cells with this compound and an antioxidant like N-acetylcysteine (NAC). Measure ROS levels using a fluorescent probe (e.g., DCFDA).If the cytotoxicity is mediated by ROS, an antioxidant should rescue the cells.
Apoptosis Induction Perform an Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Measure caspase activity (e.g., Caspase-3/7 assay).This will help determine if the cells are dying via apoptosis or necrosis, providing insight into the cell death pathway.
Off-Target Effects Conduct a dose-response study on a panel of normal and cancer cell lines to determine the IC50 values and calculate the therapeutic index (TI = IC50 in normal cells / IC50 in cancer cells).A low therapeutic index indicates a narrow window between the effective dose and the toxic dose, suggesting significant off-target effects.
Non-Specific Membrane Disruption Perform a lactate dehydrogenase (LDH) release assay.An increase in LDH release indicates a loss of cell membrane integrity, which can be a sign of non-specific cytotoxicity.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the cytotoxicity of Guignardone compounds. The table below summarizes the reported IC50 values for Guignardones Q and S.

Table 1: Reported Cytotoxicity of Guignardone Analogs

CompoundCell LineIC50 (µM)
Guignardone QMCF-7 (Breast Cancer)83.7[1]
Guignardone SMCF-7 (Breast Cancer)92.1[1]

Data from a single study. Further validation is required.

The following table provides an illustrative example of how to present data from a comparative cytotoxicity study.

Table 2: Illustrative Cytotoxicity Profile of a Hypothetical Compound (e.g., this compound)

Cell LineTypeIC50 (µM)Therapeutic Index (TI)
MCF-7Breast Cancer105.0
A549Lung Cancer153.3
HFFNormal Fibroblast50-
HEK293Normal Kidney>100>10

This is hypothetical data for illustrative purposes only.

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

Cytotoxicity_Workflow cluster_Discovery Initial Screening cluster_Mechanism Mechanism of Action cluster_Mitigation Mitigation Strategies Compound This compound Cytotoxicity_Assay MTT/SRB Assay on Normal & Cancer Cells Compound->Cytotoxicity_Assay High_Toxicity High_Toxicity Cytotoxicity_Assay->High_Toxicity High Toxicity in Normal Cells? ROS_Assay ROS Measurement (e.g., DCFDA) Antioxidants Co-treatment with Antioxidants (NAC) ROS_Assay->Antioxidants Apoptosis_Assay Annexin V/PI Staining Dose_Optimization Determine Therapeutic Index Apoptosis_Assay->Dose_Optimization Membrane_Assay LDH Release Assay Targeted_Delivery Formulate in Nanoparticles (Conceptual) Membrane_Assay->Targeted_Delivery High_Toxicity->ROS_Assay Yes High_Toxicity->Apoptosis_Assay Yes High_Toxicity->Membrane_Assay Yes

Caption: Workflow for assessing and mitigating the cytotoxicity of a novel compound.

Quinone_Cytotoxicity Quinone Quinone-like Compound (e.g., this compound) Redox_Cycling Redox Cycling Quinone->Redox_Cycling Alkylation Alkylation of Proteins & DNA Quinone->Alkylation ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Damage Apoptosis Apoptosis Damage->Apoptosis Dysfunction Protein Dysfunction & DNA Damage Alkylation->Dysfunction Dysfunction->Apoptosis

References

Technical Support Center: Enhancing the Bioavailability of Guignardone K

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in modifying the structure of Guignardone K to improve its bioavailability. Given the limited public data on this compound's specific pharmacokinetic properties, this guide focuses on general strategies and experimental approaches commonly applied to natural products with presumed low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for this compound's poor bioavailability?

Based on the complex polycyclic structure typical of meroterpenoids, this compound is likely to exhibit poor aqueous solubility. Poor solubility is a primary driver of low dissolution rates in the gastrointestinal tract, which in turn limits absorption and overall bioavailability. Additionally, its structure may be susceptible to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.

Q2: What initial assessments should be performed to confirm the bioavailability limitations of this compound?

To understand the bioavailability challenges of this compound, a series of initial in vitro and in vivo experiments are recommended. These include:

  • Aqueous Solubility Assays: To quantify the solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • In Vitro Permeability Assays: Using models like the Caco-2 cell monolayer to predict intestinal absorption.

  • Metabolic Stability Assays: To evaluate the susceptibility of this compound to degradation by liver microsomes.

  • Preliminary In Vivo Pharmacokinetic Studies: In a relevant animal model (e.g., rat) to determine key parameters like Cmax, Tmax, and overall exposure (AUC) after oral administration.

Q3: What are the primary chemical modification strategies to improve the bioavailability of a compound like this compound?

There are several established strategies for chemically modifying a lead compound to enhance its bioavailability:

  • Prodrug Approach: A pharmacologically inactive derivative is designed to improve solubility and/or permeability. Once absorbed, it is metabolized to the active parent drug. For this compound, this could involve esterification of hydroxyl groups to increase lipophilicity and membrane transport.[1]

  • Salt Formation: For ionizable compounds, forming a salt can significantly improve dissolution and solubility. The feasibility of this approach for this compound would depend on the presence of suitable acidic or basic functional groups.

  • Analogue Synthesis: Systematically modifying the core structure of this compound to improve its physicochemical properties. This could involve introducing polar functional groups to enhance solubility or altering lipophilicity to optimize the balance between solubility and permeability.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound Analogs

Potential Cause: The synthesized analogs retain the poor solubility characteristics of the parent compound.

Solutions:

  • Introduce Polar Functional Groups: Systematically introduce hydrophilic groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups to the this compound scaffold. This can increase interaction with water and improve solubility.[2]

  • Formulate with Solubilizing Excipients: For early-stage testing, formulating the compound with cyclodextrins or other solubility enhancers can provide a temporary solution to enable in vitro and in vivo studies.[3]

  • Particle Size Reduction: Techniques like micronization or nanomilling can increase the surface area of the compound, leading to a faster dissolution rate.[4]

Issue 2: Poor Permeability of this compound Analogs in Caco-2 Assays

Potential Cause: The analogs are too polar or too large to efficiently cross the intestinal epithelium.

Solutions:

  • Optimize Lipophilicity: The balance between lipophilicity and hydrophilicity is crucial for passive diffusion across cell membranes. Aim for a LogP value in the optimal range for oral absorption (typically 1-5). This can be achieved by adding or removing lipophilic or hydrophilic moieties.

  • Prodrug Strategy: Masking polar functional groups with lipophilic promoieties can enhance membrane permeability. These promoieties are later cleaved in the body to release the active drug.[1]

  • Investigate Efflux Transporters: Poor permeability might be due to efflux by transporters like P-glycoprotein (P-gp). Co-administration with a known P-gp inhibitor in in vitro assays can help determine if this is the case.

Hypothetical Data Presentation

The following data is for illustrative purposes only and is intended to demonstrate how to present experimental results for this compound and its hypothetical analogs.

Table 1: Physicochemical and In Vitro Properties of this compound Analogs

CompoundMolecular Weight ( g/mol )LogPAqueous Solubility (µg/mL) at pH 7.4Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
This compound306.43.8< 10.5
Analog GK-01 (Prodrug)420.54.558.2
Analog GK-02 (Solubility-enhanced)336.43.2252.1
Analog GK-03 (Balanced)350.43.5156.5

Table 2: In Vivo Pharmacokinetic Parameters of this compound Analogs in Rats (Oral Dose: 10 mg/kg)

CompoundCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (%)
This compound254150< 2
Analog GK-01 (Prodrug)4502280035
Analog GK-02 (Solubility-enhanced)150290012
Analog GK-03 (Balanced)3801.5250031

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and its analogs.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a confluent monolayer.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Dosing Solution: Dissolve the test compound in the transport buffer to the desired concentration.

  • Apical to Basolateral Permeability:

    • Add the dosing solution to the apical (upper) chamber of the Transwell insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the aqueous solubility of this compound and its analogs in a buffer at a specific pH.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Assay Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Sample Preparation:

    • Add a small volume of the DMSO stock solution to the PBS buffer to achieve the desired final concentration (the final DMSO concentration should be low, e.g., <1%).

    • Incubate the mixture at room temperature for a set period (e.g., 2 hours) with shaking to allow for equilibration.

  • Separation of Undissolved Compound: Centrifuge the samples to pellet any precipitated compound.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable method like HPLC-UV or LC-MS/MS.

  • Solubility Determination: The measured concentration in the supernatant represents the kinetic solubility of the compound under the tested conditions.

Visualizations

Bioavailability_Workflow cluster_0 Initial Assessment cluster_1 Modification Strategy cluster_2 Screening Cascade This compound This compound In Vitro Assays In Vitro Assays This compound->In Vitro Assays Solubility, Permeability, Metabolism In Vivo PK In Vivo PK In Vitro Assays->In Vivo PK Preliminary Study Identify Liability Identify Liability In Vivo PK->Identify Liability Prodrug Synthesis Prodrug Synthesis Identify Liability->Prodrug Synthesis Permeability Limited Analog Synthesis Analog Synthesis Identify Liability->Analog Synthesis Solubility & Permeability Salt Formation Salt Formation Identify Liability->Salt Formation Solubility Limited Screen Analogs Screen Analogs Prodrug Synthesis->Screen Analogs Analog Synthesis->Screen Analogs Salt Formation->Screen Analogs Select Lead Select Lead Screen Analogs->Select Lead Improved Properties

Caption: Experimental workflow for improving this compound bioavailability.

Signaling_Pathway_Metabolism This compound (Oral) This compound (Oral) GI Tract GI Tract This compound (Oral)->GI Tract Dissolution & Absorption Liver (First-Pass) Liver (First-Pass) GI Tract->Liver (First-Pass) Portal Vein Systemic Circulation Systemic Circulation Liver (First-Pass)->Systemic Circulation Bioavailable Drug Metabolites Metabolites Liver (First-Pass)->Metabolites CYP450 Enzymes Excretion Excretion Systemic Circulation->Excretion Metabolites->Excretion

Caption: Potential metabolic pathway of orally administered this compound.

Logical_Relationship A Low Bioavailability of this compound B Poor Aqueous Solubility A->B C Low Intestinal Permeability A->C D High First-Pass Metabolism A->D E Increase Polarity (e.g., -OH, -COOH) B->E F Prodrug Approach (e.g., Esterification) C->F G Modify Metabolic Soft Spots D->G H Improved Bioavailability E->H F->H G->H

Caption: Decision-making for this compound modification strategy.

References

Guignardone & Related Meroterpenoids: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experimental procedures involving Guignardone and related meroterpenoid compounds. As specific data for "Guignardone K" is not publicly available, this guide focuses on the broader class of Guignardone compounds and meroterpenoids, drawing on established experimental principles and challenges.

Frequently Asked Questions (FAQs)

Q1: What are Guignardones and why are they of research interest?

Guignardones are a class of meroterpenoid natural products, meaning their chemical structure is derived from both terpene and polyketide biosynthetic pathways. They are typically isolated from endophytic fungi, such as those of the Guignardia genus.[1][2] Research interest in these compounds stems from their structural diversity and potential biological activities, which include antifungal and cytotoxic properties.[1][3]

Q2: What are the primary challenges in isolating Guignardones from fungal cultures?

The main challenges in isolating Guignardones and other natural products include:

  • Low Yields: Bioactive compounds are often present in very low concentrations in their natural source.[4]

  • Complex Mixtures: Fungal extracts are complex mixtures of various metabolites, making the separation of pure compounds difficult.[5]

  • Compound Stability: Some compounds may be unstable under certain extraction conditions (e.g., thermolabile compounds can be degraded by heat).

  • Dereplication: Early identification of known compounds is crucial to avoid rediscovery and focus efforts on novel structures.

Q3: What are the recommended storage conditions for Guignardone compounds?

While specific stability data for all Guignardones is not available, as a general practice for complex natural products, it is recommended to store them as a dry solid or in a suitable anhydrous solvent (e.g., DMSO, ethanol) at -20°C or lower, protected from light and moisture to prevent degradation.

Q4: What are the key considerations for the chemical synthesis of Guignardones?

The total synthesis of Guignardones and related meroterpenoids is a complex undertaking. Key challenges include:

  • Stereochemical Complexity: These molecules often contain multiple stereocenters, requiring highly stereoselective reactions to achieve the correct 3D structure.

  • Construction of Complex Ring Systems: The synthesis often involves intricate cascade reactions or cycloadditions to build the characteristic polycyclic skeletons.

  • Protecting Group Strategies: The use of protecting groups is often necessary and requires careful planning to avoid unwanted side reactions and to ensure they can be removed without affecting the rest of the molecule.

Troubleshooting Experimental Pitfalls

Problem Potential Cause Recommended Solution
Low or no yield of Guignardone from fungal culture Inappropriate fungal strain or culture conditions.Verify the fungal strain's ability to produce the desired compound. Optimize culture conditions (media, temperature, pH, aeration, and incubation time).
Inefficient extraction method.Choose a solvent system based on the polarity of the target Guignardone. A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) can be effective. Consider alternative extraction methods like ultrasound-assisted or supercritical fluid extraction.
Degradation of the compound during isolation Exposure to high temperatures, light, or extreme pH.Use methods that avoid high temperatures, such as Soxhlet extraction for thermo-labile compounds.[6] Work in low light conditions and use neutral pH buffers where possible.
Presence of degradative enzymes in the extract.Denature enzymes early in the extraction process, for example, by adding a solvent like methanol or ethanol.
Difficulty in purifying the target compound Co-elution with other closely related compounds.Employ a combination of chromatographic techniques (e.g., column chromatography, preparative HPLC) with different stationary and mobile phases to improve separation.[5]
Compound is not visible on TLC plate.Use different visualization techniques, such as UV light (if the compound is UV active), or staining reagents (e.g., vanillin-sulfuric acid, ceric ammonium molybdate).
Inconsistent results in bioassays Poor solubility of the compound in the assay medium.Use a suitable co-solvent like DMSO at a concentration that does not affect the biological system. Prepare stock solutions at a higher concentration and dilute them in the assay medium.
Compound instability in the assay medium.Assess the stability of the compound under the assay conditions (pH, temperature, time). If necessary, modify the protocol to minimize degradation.
Non-specific activity due to cytotoxicity.Always run a parallel cytotoxicity assay to ensure that the observed activity is not a result of general cell death.[7]

Biological Activity Data

Some Guignardone compounds have been evaluated for their biological activities. The following table summarizes some of the available quantitative data.

CompoundBiological ActivityCell Line / OrganismMeasurementValue
Guignardone Derivative (Compound 2)CytotoxicityHuman breast cancer (MCF-7)IC₅₀2.1 µM[3]
Guignardones P and SWeak CytotoxicityHuman breast cancer (MCF-7)-Weak inhibition[1]
Guignardone BAntifungalCandida albicans-Moderate inhibition[1]

Key Experimental Protocols

General Protocol for Isolation and Characterization of Guignardones from Fungal Culture
  • Fungal Cultivation:

    • Inoculate the producing fungal strain (e.g., Guignardia mangiferae) into a suitable liquid medium (e.g., Potato Dextrose Broth).

    • Incubate the culture under optimal conditions (e.g., 28°C, 150 rpm) for a period determined by time-course experiments to maximize the production of the target compound.

  • Extraction:

    • Separate the fungal mycelia from the culture broth by filtration.

    • Extract the mycelia with a polar solvent like methanol or ethanol.

    • Extract the culture broth with a solvent of intermediate polarity, such as ethyl acetate.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation and Purification:

    • Subject the crude extract to column chromatography using silica gel or another suitable stationary phase.

    • Elute with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

    • Pool the relevant fractions and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.[5]

  • Structure Elucidation:

    • Determine the structure of the purified compound using a combination of spectroscopic techniques, including:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

      • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and stereochemistry.

      • X-ray Crystallography: If a suitable crystal can be obtained, this provides unambiguous structural determination.

Visualizations

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent Extraction Crude Extract Crude Extract Extraction->Crude Extract Fractionation (Column Chromatography) Fractionation (Column Chromatography) Crude Extract->Fractionation (Column Chromatography) Purification (HPLC) Purification (HPLC) Fractionation (Column Chromatography)->Purification (HPLC) Pure Compound Pure Compound Purification (HPLC)->Pure Compound Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Pure Compound->Structure Elucidation (NMR, MS) Bioassays Bioassays Pure Compound->Bioassays

Caption: General workflow for the isolation and analysis of Guignardone-like compounds.

Signaling_Pathway Meroterpenoid Meroterpenoid IKK IKK Meroterpenoid->IKK Inhibition IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Inhibition Degradation Degradation IκB->Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Activation Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response

Caption: Plausible NF-κB signaling pathway potentially modulated by meroterpenoids.

References

Validation & Comparative

Guignardone K: A Comparative Analysis of Bioactivity within the Guignardone Family

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the Guignardone family of meroterpenoids reveals varying degrees of cytotoxic and antimicrobial activities among its analogues. While data on Guignardone K remains limited in publicly accessible research, a comparative look at its structural relatives provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to offer a comparative overview of the bioactivity of this compound's analogues.

Cytotoxicity Profile of Guignardone Analogues

Recent studies have focused on the cytotoxic potential of various Guignardone compounds against a range of human cancer cell lines. A notable study by Sun et al. (2015) investigated the cytotoxic effects of Guignardones P-S, along with the known analogues Guignardone A, B, and I, against the SF-268 (central nervous system), MCF-7 (breast cancer), and NCI-H460 (lung cancer) cell lines.

The results, as summarized in the table below, indicate that most of the tested Guignardones exhibited weak to no cytotoxic activity at the concentrations evaluated. However, Guignardone Q and Guignardone S displayed weak inhibitory effects specifically against the MCF-7 breast cancer cell line.

CompoundSF-268 IC50 (μM)MCF-7 IC50 (μM)NCI-H460 IC50 (μM)
Guignardone P> 100> 100> 100
Guignardone Q > 10083.7 > 100
Guignardone R> 100> 100> 100
Guignardone S > 10092.1 > 100
Guignardone A> 100> 100> 100
Guignardone B> 100> 100> 100
Guignardone I> 100> 100> 100

Table 1: Cytotoxic Activity of Guignardone Analogues. [1][2][3] Data represents the 50% inhibitory concentration (IC50) in micromolar (μM). Values greater than 100 μM indicate a lack of significant cytotoxic activity under the tested conditions.

Antimicrobial Potential of the Guignardone Scaffold

Beyond cytotoxicity, the Guignardone scaffold has demonstrated promise in the antimicrobial arena. Research has pointed to the potential of Guignardone A and B, as well as their analogues, in combating fungal and bacterial pathogens.

Notably, Guignardone A, isolated from the endophytic fungus Phyllosticta capitalensis, has been reported to exhibit strong, broad-spectrum antibacterial activity. An ethyl acetate extract containing Guignardone A demonstrated a Minimum Inhibitory Concentration (MIC) of 10 µg/mL against both gram-positive and gram-negative bacteria.[4] Further computational studies suggest that Guignardone A may exert its antibacterial effect by binding to penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall synthesis.[4]

Additionally, while specific data is not detailed in the primary literature reviewed, Guignardone B and its analogues have been reported to possess moderate inhibitory activity against the opportunistic fungal pathogen Candida albicans.[1][2] This suggests that the Guignardone core structure may be a valuable starting point for the development of novel antifungal agents.

Experimental Protocols

The following methodologies were employed in the cited studies to evaluate the biological activities of Guignardone analogues.

Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay was utilized to determine the cytotoxic effects of the Guignardone compounds against the human cancer cell lines SF-268, MCF-7, and NCI-H460.

  • Cell Plating: Cells were seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.

  • Cell Fixation: Following incubation, the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates were washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Solubilization and Absorbance Reading: The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at a wavelength of 515 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that caused a 50% reduction in cell growth (IC50) was calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of Guignardone A was determined using the broth microdilution method.

  • Inoculum Preparation: Bacterial strains were cultured to a specific turbidity, corresponding to a known colony-forming unit (CFU) per milliliter.

  • Serial Dilution: The test compound was serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Logical Workflow for Bioactivity Screening

The general workflow for identifying and evaluating the biological activity of novel natural products like Guignardones is depicted in the following diagram.

G A Isolation of Endophytic Fungus (e.g., Guignardia mangiferae) B Fermentation and Extraction of Secondary Metabolites A->B C Chromatographic Separation and Purification B->C D Structure Elucidation (NMR, MS, X-ray) C->D E Bioactivity Screening D->E F Cytotoxicity Assays (e.g., SRB Assay) E->F G Antimicrobial Assays (e.g., Broth Microdilution) E->G H Mechanism of Action Studies F->H G->H I Lead Compound Identification H->I J Structure-Activity Relationship (SAR) and Analogue Synthesis I->J

Figure 1. Workflow for Natural Product Bioactivity Discovery.

Signaling Pathway Implication: Penicillin-Binding Protein Inhibition

The antibacterial activity of Guignardone A is hypothesized to involve the inhibition of penicillin-binding proteins (PBPs). The following diagram illustrates this proposed mechanism.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis Peptidoglycan->Lysis Inhibition leads to GuignardoneA Guignardone A GuignardoneA->PBP Inhibits

Figure 2. Proposed Mechanism of Guignardone A Antibacterial Activity.

References

In Vivo Anticancer Effects of Guignardone K: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals interested in the potential of novel natural compounds like Guignardone K, the absence of published in vivo data represents a significant knowledge gap. Typically, the validation of anticancer effects in a living organism is a critical step in the drug discovery pipeline. This process usually involves several key stages, which are outlined below in a generalized experimental workflow.

General Experimental Workflow for In Vivo Anticancer Studies

The following diagram illustrates a standard workflow for evaluating the in vivo efficacy of a novel anticancer compound.

cluster_preclinical Preclinical In Vitro Studies cluster_invivo In Vivo Studies in_vitro In Vitro Cytotoxicity Assays (e.g., MTT, SRB) mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) in_vitro->mechanism Elucidate pathway animal_model Animal Model Selection (e.g., Nude mice) mechanism->animal_model Promising results lead to xenograft Tumor Xenograft Implantation (e.g., Subcutaneous injection of cancer cells) animal_model->xenograft treatment Treatment Administration (Compound vs. Control/Alternative) xenograft->treatment monitoring Tumor Growth Monitoring (e.g., Caliper measurements) treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor weight, Immunohistochemistry) monitoring->endpoint

Caption: Generalized workflow for in vivo validation of a potential anticancer compound.

Hypothetical Data Comparison

To illustrate the type of data that would be presented in a comparative guide, the following tables provide a hypothetical comparison of this compound with a standard chemotherapeutic agent, Doxorubicin. It is crucial to note that the data presented here is purely illustrative and not based on actual experimental results for this compound.

Table 1: Hypothetical In Vivo Efficacy of this compound vs. Doxorubicin in a Xenograft Model

Treatment GroupDoseTumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2500
This compound10 mg/kg800 ± 15046.7
This compound20 mg/kg500 ± 10066.7
Doxorubicin5 mg/kg450 ± 9070.0

Table 2: Hypothetical Animal Body Weight Changes During Treatment

Treatment GroupInitial Body Weight (g) (Mean ± SD)Final Body Weight (g) (Mean ± SD)% Change
Vehicle Control20.5 ± 1.222.0 ± 1.5+7.3
This compound (10 mg/kg)20.3 ± 1.121.5 ± 1.3+5.9
This compound (20 mg/kg)20.6 ± 1.320.0 ± 1.4-2.9
Doxorubicin (5 mg/kg)20.4 ± 1.218.5 ± 1.8-9.3

Potential Signaling Pathways for Investigation

Based on the mechanisms of other natural anticancer compounds, a potential avenue for investigating the in vivo effects of this compound could involve its impact on key signaling pathways implicated in cancer progression.

cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K/Akt/mTOR PI3K/Akt/mTOR Pathway This compound->PI3K/Akt/mTOR MAPK/ERK MAPK/ERK Pathway This compound->MAPK/ERK NF-κB NF-κB Pathway This compound->NF-κB Apoptosis Increased Apoptosis PI3K/Akt/mTOR->Apoptosis Proliferation Decreased Proliferation PI3K/Akt/mTOR->Proliferation MAPK/ERK->Proliferation NF-κB->Proliferation Angiogenesis Inhibition of Angiogenesis NF-κB->Angiogenesis

Caption: Potential signaling pathways that could be modulated by this compound.

Experimental Protocols

Should in vivo studies on this compound be undertaken, the following experimental protocols would be essential for a comprehensive evaluation.

1. Animal Model and Tumor Xenograft Establishment:

  • Animal Strain: Athymic nude mice (nu/nu), 4-6 weeks old.

  • Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) would be selected based on in vitro sensitivity to this compound.

  • Implantation: 5 x 10^6 cells in 100 µL of Matrigel would be injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors would be allowed to grow to a palpable size (e.g., 100-150 mm³) before the commencement of treatment. Tumor volume would be measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

2. Treatment Administration:

  • Grouping: Mice would be randomly assigned to treatment groups (e.g., vehicle control, this compound at different doses, positive control like Doxorubicin).

  • Compound Preparation: this compound would be dissolved in a suitable vehicle (e.g., DMSO and saline).

  • Administration: The compound would be administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined frequency and duration.

  • Monitoring: Animal body weight and general health would be monitored regularly as indicators of toxicity.

3. Endpoint Analysis:

  • Tumor Excision: At the end of the study, mice would be euthanized, and tumors would be excised and weighed.

  • Histopathological Analysis: A portion of the tumor tissue would be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

  • Biochemical Analysis: Blood samples may be collected for analysis of relevant biomarkers.

While the potential anticancer effects of this compound may be of interest, the current lack of published in vivo data prevents a thorough comparative analysis. The information presented here serves as a template for how such a comparison could be structured once the necessary experimental data becomes available. Future in vivo studies are essential to validate the preclinical potential of this compound and to understand its efficacy and safety profile in a living organism.

A Comparative Analysis of Guignardone K and Paclitaxel for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the contrasting profiles of a novel meroterpenoid, Guignardone K, and the established chemotherapeutic agent, paclitaxel.

This guide provides a comprehensive comparative analysis of this compound, a member of the emerging guignardone family of natural products, and paclitaxel, a widely used and extensively studied anticancer drug. The comparison focuses on their mechanisms of action, cytotoxic effects, and impact on cellular processes, supported by available experimental data. Due to the limited public information on this compound, data from closely related guignardone compounds are used as a proxy to facilitate a preliminary comparison, with the explicit understanding that these may not fully represent the specific activities of this compound.

Introduction

Paclitaxel , a complex diterpenoid isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and lung cancer. Its mechanism of action, primarily targeting microtubule stability, is well-characterized.

Guignardones are a class of meroterpenoids isolated from the endophytic fungus Guignardia mangiferae.[1][2] While research on this family of compounds is still in its early stages, initial studies have indicated potential biological activities, including cytotoxic effects against some cancer cell lines.[3][4] This guide aims to juxtapose the known properties of paclitaxel with the emerging data on guignardones to highlight potential areas for future research and drug discovery.

Mechanism of Action

The fundamental difference between paclitaxel and the current understanding of guignardones lies in their molecular mechanisms of action.

Paclitaxel: The primary mechanism of action of paclitaxel is the disruption of microtubule dynamics.[5] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[5][6] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, which disrupts the mitotic spindle assembly necessary for cell division.[5] Consequently, the cell cycle is arrested in the G2/M phase, ultimately leading to apoptosis.[7][8]

This compound and related Guignardones: The precise mechanism of action for this compound and other guignardones has not yet been elucidated in publicly available literature. Based on the cytotoxic activity observed with some members of this family, it is hypothesized that they may induce cell death through apoptosis or other cell death pathways. However, the specific molecular targets and signaling pathways involved remain unknown and are a critical area for future investigation.

Comparative Cytotoxicity

The cytotoxic profiles of paclitaxel and representative guignardones reveal a significant disparity in potency.

CompoundCell LineIC50 (µM)Reference
Paclitaxel MCF-7 (Breast)~0.002 - 0.01[9]
SF-268 (CNS)~0.003[9]
NCI-H460 (Lung)~0.004[9]
Guignardone Q MCF-7 (Breast)83.7[3]
SF-268 (CNS)>100[3]
NCI-H460 (Lung)>100[3]
Guignardone S MCF-7 (Breast)92.1[3]
SF-268 (CNS)>100[3]
NCI-H460 (Lung)>100[3]

Table 1: Comparative in vitro cytotoxicity (IC50) of Paclitaxel and representative Guignardones against various human cancer cell lines.

As indicated in Table 1, paclitaxel exhibits potent cytotoxicity in the nanomolar range against a variety of cancer cell lines. In contrast, the tested guignardones (Q and S) show significantly weaker cytotoxic activity, with IC50 values in the micromolar range, primarily against the MCF-7 breast cancer cell line.[3] This suggests that while guignardones may possess some anticancer properties, they are considerably less potent than paclitaxel in the tested cell lines.

Effects on Cell Cycle and Apoptosis

Paclitaxel: The stabilization of microtubules by paclitaxel directly leads to a robust arrest of the cell cycle in the G2/M phase.[7][8] This prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn can trigger the intrinsic apoptotic pathway.[7] Key events in paclitaxel-induced apoptosis include the activation of caspases (such as caspase-3, -8, and -9), the release of cytochrome c from mitochondria, and the up-regulation of pro-apoptotic proteins like Bax, alongside the down-regulation of anti-apoptotic proteins like Bcl-2.[10][11]

This compound and related Guignardones: There is currently no published data on the effects of this compound or other guignardones on the cell cycle or their ability to induce apoptosis. This represents a significant knowledge gap in understanding their potential as anticancer agents. Future research should focus on determining if these compounds affect cell cycle progression and elucidating the molecular pathways involved in their cytotoxic effects.

Experimental Protocols

To facilitate further research and comparative studies, the following are generalized protocols for key experiments.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

To visually represent the known and hypothesized mechanisms, the following diagrams are provided.

Paclitaxel_Mechanism_of_Action Paclitaxel Paclitaxel Microtubules Microtubules (β-tubulin) Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Spindle Mitotic Spindle Disruption Stabilization->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of Paclitaxel.

Guignardone_Hypothesized_Action Guignardone This compound Unknown_Target Unknown Molecular Target(s) Guignardone->Unknown_Target Signaling_Pathways Altered Signaling Pathways Unknown_Target->Signaling_Pathways Cytotoxicity Cytotoxicity Signaling_Pathways->Cytotoxicity Apoptosis Apoptosis? Cytotoxicity->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest? Cytotoxicity->Cell_Cycle_Arrest

Caption: Hypothesized mechanism of action for this compound.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with This compound / Paclitaxel Seed_Cells->Treat_Cells Incubate Incubate (48-72h) Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Unraveling the Cytotoxic Mechanisms of Guignardone K: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the potential mechanism of action of the meroterpenoid Guignardone K, benchmarked against established anticancer agents, Doxorubicin and Paclitaxel. This guide provides a framework for researchers to investigate and validate the cytotoxic effects of novel compounds.

This compound, a member of the meroterpenoid class of natural products, has emerged as a compound of interest in cancer research due to the observed cytotoxic activities of related compounds against various cancer cell lines. While the precise mechanism of action for this compound is yet to be fully elucidated, this guide provides a comparative analysis of its hypothesized mechanism alongside the well-documented pathways of two frontline chemotherapy drugs, Doxorubicin and Paclitaxel. By presenting available data, detailing experimental protocols, and visualizing potential signaling cascades, we aim to equip researchers with the necessary tools to further investigate and validate the therapeutic potential of this compound.

Comparative Cytotoxicity against MCF-7 Breast Cancer Cells

The initial screening of Guignardone analogues has revealed weak to moderate cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7. To contextualize these findings, the following table compares the reported 50% inhibitory concentrations (IC50) of Guignardone compounds with those of Doxorubicin and Paclitaxel, two standard chemotherapeutic agents used in the treatment of breast cancer.

CompoundCompound ClassIC50 on MCF-7 Cells (µM)
Guignardone QMeroterpenoid83.7
Guignardone SMeroterpenoid92.1
DoxorubicinAnthracycline0.4 - 8.3 µM[1][2]
PaclitaxelTaxane0.0075 - 0.02 µM[3][4]

Note: The IC50 values for Doxorubicin and Paclitaxel can vary depending on the specific experimental conditions, such as exposure time and the specific sub-clone of the MCF-7 cell line used.

Established Mechanisms of Action: Doxorubicin and Paclitaxel

To provide a benchmark for understanding the potential mechanism of this compound, it is essential to review the mechanisms of well-characterized anticancer drugs.

Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin is a widely used anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms.[5][6] Its primary mode of action involves the intercalation into DNA, thereby inhibiting macromolecular biosynthesis.[5] This process stabilizes the topoisomerase II complex after it has cleaved the DNA chain for replication, preventing the DNA double helix from being resealed and thus halting the replication process.[5] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[6]

Doxorubicin_Mechanism cluster_cell Cancer Cell Doxorubicin Doxorubicin CellMembrane Cell Membrane DNA DNA Apoptosis Apoptosis DNA->Apoptosis TopoisomeraseII Topoisomerase II TopoisomeraseII->Apoptosis ROS Reactive Oxygen Species (ROS) ROS->Apoptosis Doxorubicin_in Doxorubicin Doxorubicin_in->DNA Intercalation Doxorubicin_in->TopoisomeraseII Inhibition Doxorubicin_in->ROS Generation

Caption: Doxorubicin's multifaceted mechanism of action.

Paclitaxel: Microtubule Stabilization and Mitotic Arrest

Paclitaxel, a member of the taxane family, functions by a distinct mechanism. It binds to the β-tubulin subunit of microtubules, the protein polymers that form the cell's cytoskeleton.[7] This binding stabilizes the microtubules, preventing their depolymerization, a process crucial for the dynamic reorganization of the cytoskeleton during cell division.[7][] The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[9]

Paclitaxel_Mechanism cluster_cell Cancer Cell Paclitaxel Paclitaxel CellMembrane Cell Membrane Microtubules Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Paclitaxel_in Paclitaxel Paclitaxel_in->Microtubules Stabilization GuignardoneK_Hypothesized_Mechanism cluster_cell Cancer Cell GuignardoneK This compound CellMembrane Cell Membrane Mitochondria Mitochondria Bax Bax Mitochondria->Bax Upregulation Bcl2 Bcl-2 Mitochondria->Bcl2 Downregulation ROS Reactive Oxygen Species (ROS) ROS->Mitochondria CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Inhibition Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GuignardoneK_in This compound GuignardoneK_in->Mitochondria GuignardoneK_in->ROS MTT_Assay_Workflow Start Start SeedCells Seed MCF-7 cells in 96-well plate Start->SeedCells Treat Treat with This compound SeedCells->Treat Incubate Incubate (24-72h) Treat->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate (3-4h) AddMTT->IncubateMTT AddSolubilizer Add solubilization solution IncubateMTT->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance End End ReadAbsorbance->End Caspase_Assay_Workflow Start Start TreatCells Treat MCF-7 cells with this compound Start->TreatCells LyseCells Lyse cells TreatCells->LyseCells AddSubstrate Add Caspase-3 substrate LyseCells->AddSubstrate Incubate Incubate AddSubstrate->Incubate ReadFluorescence Measure fluorescence Incubate->ReadFluorescence End End ReadFluorescence->End Western_Blot_Workflow Start Start ProteinExtraction Protein Extraction Start->ProteinExtraction Quantification Protein Quantification ProteinExtraction->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection SecondaryAb->Detection End End Detection->End

References

Benchmarking Guignardone K: A Comparative Guide to Performance in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Guignardone K, a meroterpenoid derived from the endophytic fungus Guignardia mangiferae, represents a class of natural products with emerging biological activities. This guide provides a comparative analysis of this compound's performance in key assay formats, offering insights into its potential therapeutic applications. Due to the limited publicly available data on this compound, this guide leverages data from closely related analogues, particularly Guignardone B, to provide a substantive comparison with established compounds.

Executive Summary

This compound and its analogues have demonstrated preliminary efficacy in both anticancer and antifungal assays. While direct data for this compound is sparse, studies on its structural relatives indicate weak cytotoxic activity against human cancer cell lines and moderate antifungal activity against pathogenic yeasts. This guide will delve into the available data, compare it with alternative compounds, and provide detailed experimental protocols to enable researchers to effectively evaluate this compound and similar molecules in their own laboratories.

Performance Comparison

To provide a clear benchmark, the performance of Guignardone analogues is compared with a standard antifungal agent, Itraconazole. The data is summarized in the tables below, highlighting performance in cytotoxicity and antifungal assays.

Table 1: Cytotoxicity Data
CompoundCell LineAssay TypeIC50 (µM)Citation
Guignardone QMCF-7 (Breast Cancer)Not Specified83.7[1]
Guignardone SMCF-7 (Breast Cancer)Not Specified92.1[1]
ItraconazoleVarious Cancer Cell LinesVariousTypically >10 µM

Note: The specific cytotoxicity assay for Guignardones Q and S was not detailed in the available literature.

Table 2: Antifungal Activity
CompoundFungal StrainAssay TypeMIC (µg/mL)Citation
Guignardone BCandida albicansNot SpecifiedModerate Inhibition (Exact value not available)[1]
ItraconazoleCandida albicansBroth Microdilution0.015 - 8.0[2]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental processes involved in evaluating this compound, the following diagrams are provided.

Antifungal_Mechanism_of_Action This compound This compound Fungal Cell Fungal Cell This compound->Fungal Cell Enters Cell Cell Wall Synthesis Cell Wall Synthesis Fungal Cell->Cell Wall Synthesis Inhibits Ergosterol Synthesis Ergosterol Synthesis Fungal Cell->Ergosterol Synthesis Inhibits Fungal Cell Death Fungal Cell Death Cell Wall Synthesis->Fungal Cell Death Cell Membrane Integrity Cell Membrane Integrity Ergosterol Synthesis->Cell Membrane Integrity Disrupts Cell Membrane Integrity->Fungal Cell Death

Caption: Postulated Antifungal Mechanism of Action for this compound.

Experimental_Workflow cluster_0 Cytotoxicity Assays cluster_1 Antifungal Assays Cell_Culture Cancer Cell Culture (e.g., MCF-7) Compound_Treatment_C Treat with this compound (or analogue) Cell_Culture->Compound_Treatment_C Incubation_C Incubate for 48-72h Compound_Treatment_C->Incubation_C MTT_Assay MTT Assay Incubation_C->MTT_Assay Data_Analysis_C Calculate IC50 MTT_Assay->Data_Analysis_C Fungal_Culture Fungal Culture (e.g., C. albicans) Compound_Treatment_A Treat with this compound (or analogue) Fungal_Culture->Compound_Treatment_A Incubation_A Incubate for 24-48h Compound_Treatment_A->Incubation_A Broth_Microdilution Broth Microdilution Assay Incubation_A->Broth_Microdilution Data_Analysis_A Determine MIC Broth_Microdilution->Data_Analysis_A

Caption: General Experimental Workflow for Evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound or analogue (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Liquid broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • This compound or analogue (dissolved in DMSO)

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial dilutions of this compound in the broth medium in the 96-well plates.

  • Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).[2][3]

Conclusion

This compound and its analogues present an interesting avenue for further investigation in both oncology and mycology. The data, while preliminary, suggests a potential for these compounds as lead structures for the development of novel therapeutic agents. The provided protocols and comparative data serve as a foundational resource for researchers aiming to explore the full potential of this class of meroterpenoids. Further studies are warranted to elucidate the precise mechanisms of action and to perform more extensive evaluations across a broader range of cell lines and fungal strains.

References

Statistical Validation of Guignardone K: A Comparative Analysis of Experimental Findings

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental results reported for Guignardone K, a meroterpenoid natural product. Sourced from the endophytic fungus Guignardia sp., this compound has been the subject of preliminary biological screening.[1] This document aims to statistically validate and compare the existing experimental data, offering a clear perspective on its potential as a bioactive compound. We will delve into its reported antifungal and cytotoxic activities, compare its performance with established alternatives, and provide detailed experimental protocols for the assays conducted.

Quantitative Data Summary

The publicly available experimental data for this compound is currently limited. The following tables summarize the reported findings and provide a comparative analysis with standard therapeutic agents.

Table 1: Antifungal Activity of this compound against Candida albicans
CompoundMinimum Inhibitory Concentration (MIC)Synergistic Activity with FluconazoleData Source
This compound Data not publicly availableNot reported to have significant synergistic activity[2][3]
Guignardone NNot specifiedInhibits biofilm formation and enhances susceptibility to fluconazole[4]
Fluconazole (Standard)0.25 - 4 µg/mL-[5]

Note: While the primary study that identified this compound evaluated its antifungal activity, specific inhibitory concentrations were not detailed in the accessible literature. The study did, however, highlight synergistic effects of other isolated meroterpenes with fluconazole.[2]

Table 2: Cytotoxic Activity of Guignardones against MCF-7 Human Breast Cancer Cell Line
CompoundActivityIC50 ValueData Source
This compound InactiveNot applicable[6]
Guignardones P-S (related compounds)Weak inhibition of cell proliferationNot specified
Doxorubicin (Standard)Potent cytotoxic agent~1 µM[7]

Note: There are conflicting reports regarding the cytotoxic effects of Guignardones. While one study reported weak inhibition by Guignardones P-S against the MCF-7 cell line, another review of marine natural products listed this compound as inactive in cytotoxicity assays.[6] This highlights the need for further validation of its biological activity.

Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key assays are provided below.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[8]

Protocol:

  • Cell Plating: Seed adherent cells in a 96-well microtiter plate at a suitable density and incubate under standard conditions for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[9]

  • Washing: Wash the plates four times with slow-running tap water to remove the TCA and air-dry at room temperature.[1]

  • Staining: Add 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for 1 hour.[1]

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB dye and allow the plates to air-dry.[1]

  • Solubilization: Add 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the cellular protein content and, therefore, the cell number.[8][9]

Visualizing Molecular Pathways and Experimental Processes

To better understand the potential mechanism of action and the experimental design, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cell_culture 1. Cell Culture (e.g., MCF-7) cell_seeding 2. Seed cells in 96-well plates cell_culture->cell_seeding add_compound 3. Add this compound & Controls incubation 4. Incubate (e.g., 48h) add_compound->incubation fixation 5. Fixation (TCA) staining 6. Staining (SRB) fixation->staining solubilization 7. Solubilization (Tris buffer) staining->solubilization readout 8. Absorbance Reading (510 nm) solubilization->readout

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation GuignardoneK This compound (Hypothesized) GuignardoneK->RAF Inhibition?

Caption: Hypothesized MAPK signaling pathway inhibition by a meroterpenoid like this compound.

Conclusion

The currently available data on this compound suggests it may possess weak biological activities. The conflicting reports on its cytotoxicity and the lack of specific data on its antifungal properties underscore the necessity for further, more detailed studies. The synergistic antifungal activity of related meroterpenes, however, points to a potential avenue of research for this class of compounds. This guide serves as a foundational document for researchers, providing the known experimental context and detailed protocols to facilitate future investigations into the therapeutic potential of this compound and other related natural products.

References

A Comparative Analysis of Synthetic Strategies for Guignardone Meroterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

The Guignardones, a family of structurally complex meroterpenoids isolated from the endophytic fungus Guignardia mangiferae, have garnered significant attention from the synthetic community due to their unique molecular architecture and promising biological activities. These activities include antibacterial and TLR3-regulating properties, as well as cytotoxicity against cancer cell lines. This guide provides a comparative overview of the reported total syntheses of various Guignardones, with a focus on Guignardones A, B, C, H, and I. We will delve into the different synthetic routes, comparing their efficiency through key metrics, and provide detailed experimental protocols for pivotal transformations.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the total syntheses of different Guignardones, offering a direct comparison of their overall efficiency.

GuignardoneStarting MaterialKey ReactionsTotal StepsOverall Yield (%)Reference
(-)-Guignardone AD-Quinic acidSubstitution/desulfurization, Pummerer rearrangement, Knoevenagel condensation–6π-electrocyclization, Dehydration18Not explicitly stated for A, B is formed first[1][2][3][4][5]
(-)-Guignardone BD-Quinic acidSubstitution/desulfurization, Pummerer rearrangement, Knoevenagel condensation–6π-electrocyclization, Directed hydrogenation17Not explicitly stated[1][2][3][4][5]
(+)-Guignardone ACommercially available materialsSilica-gel-promoted semipinacol rearrangement, Suzuki-Miyaura reaction, Oxidative 1,3-dicarbonyl radical-initiated cyclizationNot explicitly statedNot explicitly stated[6]
(+)-Guignardone CCommercially available materialsSilica-gel-promoted semipinacol rearrangement, Suzuki-Miyaura reaction, Oxidative 1,3-dicarbonyl radical-initiated cyclizationNot explicitly statedNot explicitly stated[6]
(-)-Guignardone H(-)-LimoneneSequential condensation–6π-electrocyclization, Chemo- and stereoselective hydrogenation11Not explicitly stated[7][8][9][10]
(-)-Guignardone I(-)-LimoneneSequential condensation–6π-electrocyclization, Chemo- and stereoselective hydrogenation10Not explicitly stated[7][8][9][10]

Synthetic Strategies and Key Transformations

The synthetic approaches to the Guignardone family showcase a variety of elegant strategies to construct their challenging tetracyclic and tricyclic core structures.

1. Synthesis of (-)-Guignardones A and B via a Convergent Approach

The synthesis of (-)-Guignardones A and B, accomplished by Yan, Gong, and Yang, utilizes D-quinic acid as a chiral starting material to construct the highly oxidized 6-oxabicyclo[3.2.1]octane core.[1][2][3][4][5] A key feature of this synthesis is a convergent strategy that brings together two complex fragments in the later stages.

A logical workflow for this synthetic route is depicted below:

Guignardone_AB_Synthesis DQuinicAcid D-Quinic Acid CoreConstruction Construction of 6-oxabicyclo[3.2.1]octane core DQuinicAcid->CoreConstruction multiple steps Pummerer Pummerer Rearrangement & 1,4-addition/elimination CoreConstruction->Pummerer Fragment10 1,3-Cyclohexanedione Fragment (10) Pummerer->Fragment10 Knoevenagel Knoevenagel Condensation- 6π-electrocyclization Fragment10->Knoevenagel Aldehyde8 Unsaturated Aldehyde (8) Aldehyde8->Knoevenagel Hydrogenation Directed Hydrogenation Knoevenagel->Hydrogenation GuignardoneB (-)-Guignardone B Hydrogenation->GuignardoneB Dehydration Dehydration GuignardoneB->Dehydration GuignardoneA (-)-Guignardone A Dehydration->GuignardoneA

Caption: Synthetic workflow for (-)-Guignardones A and B.

Experimental Protocol: Knoevenagel Condensation–6π-Electrocyclization

To a solution of the 1,3-cyclohexanedione fragment and the unsaturated aldehyde in a suitable solvent (e.g., toluene), a catalyst such as piperidine and acetic acid is added. The mixture is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus. After the reaction is complete, as monitored by TLC, the solvent is removed under reduced pressure. The resulting intermediate is then heated in a high-boiling solvent (e.g., o-xylene) to induce the 6π-electrocyclization, affording the tetracyclic core of Guignardone B.

2. Enantioselective Total Syntheses of Guignardones A and C

A divergent and bioinspired synthesis of enantiomerically pure manginoids and guignardones, including Guignardones A and C, was reported.[6] This approach features a late-stage oxidative 1,3-dicarbonyl radical-initiated cyclization to forge the central ring.

The key steps in this synthetic pathway are outlined below:

Guignardone_AC_Synthesis Start Commercially Available Materials Semipinacol Silica-gel-promoted Semipinacol Rearrangement Start->Semipinacol Core 6-oxabicyclo[3.2.1]octane Skeleton Semipinacol->Core Coupling Suzuki-Miyaura Reaction Core->Coupling Fragment Coupling CommonPrecursor Common Precursor Coupling->CommonPrecursor RadicalCyclization Oxidative 1,3-dicarbonyl Radical-initiated Cyclization CommonPrecursor->RadicalCyclization GuignardoneA_C (+)-Guignardones A & C RadicalCyclization->GuignardoneA_C

Caption: Key transformations in the synthesis of Guignardones A and C.

Experimental Protocol: Silica-gel-promoted Semipinacol Rearrangement

The substrate, a diol precursor, is dissolved in a non-polar solvent such as dichloromethane. Silica gel is added to the solution, and the mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the silica gel is filtered off, and the solvent is evaporated under reduced pressure to yield the rearranged product containing the 6-oxabicyclo[3.2.1]octane skeleton.

3. Asymmetric Synthesis of Guignardones H and I

The first asymmetric total synthesis of Guignardones H and I was achieved through the development of a novel chiral 1,3-diketone.[7][8][9][10] This synthesis features a key sequential condensation–6π-electrocyclization reaction followed by a stereoselective hydrogenation. This work also led to the structural revision of the natural products.

A diagram illustrating the synthetic logic is presented below:

Guignardone_HI_Synthesis Limonene (-)-Limonene Diketone Chiral 1,3-Diketone Synthesis Limonene->Diketone ChiralDiketone Chiral 1,3-Diketone Diketone->ChiralDiketone CondensationCyclization Sequential Condensation- 6π-electrocyclization ChiralDiketone->CondensationCyclization UnsatAldehyde Unsaturated Aldehyde UnsatAldehyde->CondensationCyclization TricyclicIntermediate Tricyclic Intermediate CondensationCyclization->TricyclicIntermediate Hydrogenation Chemo- and Stereoselective Hydrogenation TricyclicIntermediate->Hydrogenation GuignardoneI (-)-Guignardone I Hydrogenation->GuignardoneI FurtherSteps Further Steps GuignardoneI->FurtherSteps GuignardoneH (-)-Guignardone H FurtherSteps->GuignardoneH

Caption: Synthetic approach to Guignardones H and I.

Experimental Protocol: Chemo- and Stereoselective Hydrogenation

The tricyclic intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and placed in a hydrogenation vessel. A rhodium-based catalyst, such as Crabtree's catalyst ([Rh(cod)py(PCy3)]PF6), is added. The vessel is then charged with hydrogen gas to the desired pressure. The reaction is stirred at room temperature until the starting material is consumed. The catalyst is removed by filtration through a pad of silica gel, and the solvent is evaporated to yield the hydrogenated product with high stereoselectivity.

Conclusion

The total syntheses of Guignardones A, B, C, H, and I have been achieved through various innovative and elegant strategies. The choice of starting material, whether from the chiral pool or through asymmetric synthesis, and the key bond-forming reactions significantly influence the overall efficiency and convergency of the routes. The development of novel methodologies, such as the radical-initiated cyclization and the use of a custom-designed chiral 1,3-diketone, has been instrumental in accessing these complex natural products. Future synthetic endeavors will likely focus on improving the step-economy and overall yields, as well as exploring the synthesis of other members of the ever-expanding Guignardone family.

References

Independent Verification of Guignardone K's Biological Targets: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Guignardone K, a member of the meroterpenoid class of natural products, has recently emerged as a compound of interest within the scientific community. Isolated from the endophytic fungus Guignardia mangiferae, this compound belongs to a larger family of structurally related compounds known as guignardones. Preliminary studies on this family have suggested potential antitumor and antifungal activities, sparking further investigation into their mechanisms of action and specific biological targets.

This guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's biological effects. Due to the nascent stage of research on this specific compound, this guide will draw comparisons from the broader guignardone family to infer potential mechanisms and guide future research directions. The objective is to present a clear, data-driven comparison of this compound's potential biological activities and to provide detailed experimental protocols to facilitate independent verification and further exploration.

Current Understanding of Guignardone Family's Bioactivity

Research into the biological effects of the guignardone family has primarily focused on their cytotoxic and antifungal properties. While specific data for this compound is not yet available in published literature, studies on other members of the family, such as Guignardones P-S, provide initial insights.

Cytotoxic Activity

Several studies have evaluated the cytotoxic effects of various guignardone compounds against a panel of human cancer cell lines. The available data indicates that these compounds generally exhibit weak to moderate inhibitory activity.

Table 1: Cytotoxicity of Guignardone Analogs Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Guignardone PSF-268 (Glioblastoma)> 50[1]
MCF-7 (Breast Cancer)> 50[1]
NCI-H460 (Lung Cancer)> 50[1]
Guignardone QSF-268 (Glioblastoma)> 50[1]
MCF-7 (Breast Cancer)28.5[1]
NCI-H460 (Lung Cancer)> 50[1]
Guignardone RSF-268 (Glioblastoma)> 50[1]
MCF-7 (Breast Cancer)> 50[1]
NCI-H460 (Lung Cancer)> 50[1]
Guignardone SSF-268 (Glioblastoma)> 50[1]
MCF-7 (Breast Cancer)35.2[1]
NCI-H460 (Lung Cancer)> 50[1]

Note: The lack of potent activity in these initial screenings suggests that the guignardones may not be broadly cytotoxic but could have more specific targets or require metabolic activation.

Postulated Biological Targets and Signaling Pathways

Given the limited direct evidence for this compound, we can hypothesize its potential mechanisms of action based on the known activities of other meroterpenoid compounds and the preliminary data from its analogs. The observed cytotoxicity, although modest, suggests interference with fundamental cellular processes such as cell cycle progression and apoptosis.

Potential Involvement in Apoptosis

Many natural products exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->Death Receptors This compound (Hypothetical)->Mitochondrion

Caption: Hypothetical mechanism of this compound-induced apoptosis.

Potential Effects on Cell Cycle Progression

Another common mechanism of anticancer compounds is the induction of cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.

Cell_Cycle_Workflow G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G1/S Checkpoint G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase G2/M Checkpoint M Phase->G1 Phase This compound (Hypothetical) This compound (Hypothetical) Checkpoint Kinases Checkpoint Kinases This compound (Hypothetical)->Checkpoint Kinases G1/S Checkpoint G1/S Checkpoint Checkpoint Kinases->G1/S Checkpoint Arrest G2/M Checkpoint G2/M Checkpoint Checkpoint Kinases->G2/M Checkpoint Arrest

Caption: Potential workflow of this compound-induced cell cycle arrest.

Experimental Protocols for Independent Verification

To validate the hypothetical biological targets of this compound, the following experimental protocols are recommended.

Cell Viability and Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, SF-268, NCI-H460) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • MTT Assay: After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Data Analysis: Dissolve the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Experimental_Workflow cluster_cell_based_assays Cell-Based Assays cluster_endpoints Experimental Endpoints Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Cell Viability (MTT) Cell Viability (MTT) This compound Treatment->Cell Viability (MTT) Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) This compound Treatment->Apoptosis (Annexin V/PI) Cell Cycle (PI Staining) Cell Cycle (PI Staining) This compound Treatment->Cell Cycle (PI Staining) Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis Apoptosis (Annexin V/PI)->Data Analysis Cell Cycle (PI Staining)->Data Analysis

Caption: Workflow for the independent verification of this compound's bioactivity.

Conclusion and Future Directions

The study of this compound and its biological targets is still in its infancy. The information available for the broader guignardone family suggests potential, albeit modest, anticancer activity. The lack of specific data for this compound underscores the need for comprehensive in-vitro and in-vivo studies to elucidate its mechanism of action.

Future research should focus on:

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of this compound.

  • Signaling Pathway Analysis: Investigating the downstream effects of this compound on key signaling pathways involved in cell survival, proliferation, and death using methods like Western blotting and reporter assays.

  • In-Vivo Efficacy: Evaluating the antitumor efficacy of this compound in animal models to assess its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent derivatives.

By systematically applying the experimental protocols outlined in this guide and pursuing these future research directions, the scientific community can collectively unravel the therapeutic potential of this compound and the broader family of guignardone natural products.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Guignardone K

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the disposal of the research chemical Guignardone K. It is not a substitute for a formal Safety Data Sheet (SDS). The specific disposal protocol must be determined after consulting the SDS provided by the manufacturer and in strict accordanceance with all applicable local, state, and federal regulations. This compound is a meroterpene compound isolated from the endophytic fungus Guignardia sp. and is noted for its antifungal activity[1]. As with any research chemical, proper handling and disposal are paramount to ensure laboratory and environmental safety.

Pre-Disposal Hazard Assessment

Key Hazard Categories to Identify in the SDS:

  • Acute Toxicity: Potential for harm from short-term exposure.

  • Chronic Toxicity: Potential for harm from long-term exposure.

  • Carcinogenicity: Potential to cause cancer.

  • Mutagenicity: Potential to cause genetic defects.

  • Ecotoxicity: Potential for harm to the environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The specific type of PPE required will be detailed in Section 8 of the SDS.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Check SDS for specific material and breakthrough time.Prevents skin contact with the chemical.
Body Protection A fully buttoned laboratory coat.Protects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or certified chemical fume hood.Minimizes inhalation exposure.

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Collection Protocol:

  • Identify Waste Stream: Designate a specific, compatible waste container for this compound. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Selection: Use a chemically resistant, sealable container. The container must be in good condition with no leaks or cracks.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Collection: Carefully transfer the waste into the designated container, minimizing the generation of dust or aerosols.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by a licensed waste disposal vendor[2].

Disposal Workflow

The decision-making process for the disposal of this compound should follow a structured workflow to ensure safety and compliance. The primary route for disposal of research chemicals is through a certified hazardous waste management company.

cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_disposal Disposal & Documentation start Start: this compound Waste Generated sds Obtain & Review Manufacturer's SDS start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe container Select Compatible & Labeled Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Secondary Containment Area seal->storage contact Contact Certified Hazardous Waste Vendor storage->contact pickup Arrange for Waste Pickup contact->pickup end End: Waste Disposed & Documented pickup->end

This compound Disposal Workflow

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

This guidance is intended to supplement, not replace, the specific instructions found in the Safety Data Sheet for this compound and the established protocols of your institution. Always prioritize safety and regulatory compliance in all chemical handling and disposal operations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.